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  • Product: Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
  • CAS: 2044714-40-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Integration of tert-Butyl 8-amino-5-azaspirooctane-5-carboxylate

Technical Whitepaper: Physicochemical Profiling and Integration of tert-Butyl 8-amino-5-azaspiro[1]octane-5-carboxylate Executive Summary In modern drug discovery, the transition from planar, sp2 -hybridized heteroaromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Integration of tert-Butyl 8-amino-5-azaspiro[1]octane-5-carboxylate

Executive Summary

In modern drug discovery, the transition from planar, sp2 -hybridized heteroaromatics to three-dimensional, sp3 -rich architectures is a proven strategy for improving clinical success rates. This paradigm, often termed "escaping from flatland," relies heavily on spirocyclic scaffolds to enhance metabolic stability, aqueous solubility, and target specificity .

Tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylate (CAS: 2044714-40-9) is a highly versatile, orthogonally protected spirocyclic diamine. Featuring a fused cyclobutane-pyrrolidine core, this building block provides a rigid 3D vector for pharmacophore presentation. This guide provides an in-depth technical analysis of its physical properties, thermodynamic behavior, and validated protocols for its handling and characterization.

Structural and Physicochemical Profiling

The physical properties of Boc-protected spirocycles differ significantly from their planar counterparts. The introduction of the spiro-junction restricts conformational flexibility, yet the bulky tert-butyloxycarbonyl (Boc) group creates steric hindrance that frustrates tight crystal lattice packing.

Consequently, compounds in this class rarely present as highly crystalline, high-melting solids. Instead, they typically manifest as viscous oils or low-melting waxy solids at standard temperature and pressure (STP) .

Table 1: Physicochemical Data Summary
PropertyValue / Description
Chemical Name tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylate
CAS Number 2044714-40-9
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Fraction sp3 ( Fsp3​ ) 0.83 (10 of 12 carbons are sp3 hybridized)
Physical State (STP) Viscous oil to low-melting waxy solid
Melting Point ( Tm​ ) Empirically variable (< 60 °C); often exhibits a glass transition ( Tg​ )
Hydrogen Bond Donors 2 (Primary amine -NH₂)
Hydrogen Bond Acceptors 3 (Boc carbonyl, Boc ether, spiro nitrogen)

Thermodynamic Properties & Melting Point Dynamics

Because commercial suppliers often list the melting point of this specific scaffold as "No data available" , researchers must understand the thermodynamic causality behind its physical state.

The melting point of an organic molecule is governed by intermolecular forces (hydrogen bonding, dipole-dipole interactions) and crystal packing efficiency. In tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylate :

  • Spiro-Twist: The orthogonal orientation of the cyclobutane and pyrrolidine rings prevents the flat stacking interactions typical of aromatic systems .

  • Boc Shielding: The bulky tert-butyl group shields the secondary amine, preventing it from participating in extensive intermolecular hydrogen bonding networks.

  • Amorphous Tendency: These competing steric factors often result in an amorphous solid that undergoes a glass transition ( Tg​ ) rather than a sharp thermodynamic melt ( Tm​ ).

To accurately determine the thermal transitions of this scaffold, Differential Scanning Calorimetry (DSC) must be employed using a self-validating heat-cool-heat cycle.

Thermal_Analysis A Sample Preparation (2-5 mg in Al Crucible) B Isothermal Hold (25°C for 5 min) A->B Erase Thermal History C First Heating Cycle (10°C/min to 150°C) B->C Erase Thermal History D Cooling Cycle (10°C/min to -50°C) C->D Induce Crystallization E Second Heating Cycle (10°C/min to 150°C) D->E Measure True Melting Point F Thermogram Analysis (Extract Tm and Tg) E->F

Fig 1. Self-validating DSC workflow for determining true thermodynamic melting points.

Protocol 1: Thermodynamic Profiling via DSC
  • Validation Step: Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C). Causality: Ensures precise temperature accuracy before analyzing low-melting, highly flexible spirocycles.

  • Sample Preparation: Weigh 2.0–5.0 mg of the compound into a standard aluminum crucible and crimp the lid. Causality: A small mass prevents thermal lag, while aluminum provides optimal thermal conductivity.

  • First Heating Cycle: Heat from 25 °C to 150 °C at 10 °C/min under a 50 mL/min nitrogen purge. Causality: Erases the thermal history of the sample (e.g., polymorphic variations induced during manufacturing) and drives off residual trapped solvents.

  • Cooling Cycle: Cool from 150 °C to -50 °C at 10 °C/min. Causality: Forces the compound into a uniform crystalline or amorphous state to establish a reliable baseline.

  • Second Heating Cycle: Heat from -50 °C to 150 °C at 10 °C/min. Causality: Captures the true thermodynamic melting point ( Tm​ ) or glass transition temperature ( Tg​ ) free from kinetic artifacts.

Drug Discovery Integration & Orthogonal Deprotection

The primary utility of this scaffold lies in its orthogonal reactivity. The primary amine at position 8 can be functionalized (e.g., via SN​Ar or reductive amination) while the spiro nitrogen remains protected by the Boc group . Once the primary amine is elaborated, the Boc group must be cleanly removed to allow further derivatization.

Synthetic_Integration S1 tert-butyl 8-amino-5-azaspiro [3.4]octane-5-carboxylate S2 Primary Amine Functionalization (SNAr / Reductive Amination) S1->S2 Step 1 S3 Boc Deprotection (TFA in DCM, 0°C to RT) S2->S3 Step 2 S4 Spiro Nitrogen Derivatization (Amidation / Alkylation) S3->S4 Step 3 S5 Lead Candidate (High Fsp3, Enhanced PK) S4->S5 Final Assembly

Fig 2. Orthogonal functionalization pathway of the spirocyclic diamine scaffold.

Protocol 2: Boc Deprotection and LC-MS Validation
  • Reaction Setup: Dissolve the functionalized scaffold in anhydrous dichloromethane (DCM) and cool to 0 °C. Causality: Cooling minimizes exothermic degradation and prevents unwanted ring-opening side reactions during strong acid addition.

  • Acid Cleavage: Dropwise add trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio. Stir and warm to room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl carbamate group, releasing CO₂ and isobutylene gas, leaving the spirocyclic core intact.

  • Solvent Removal: Evaporate the mixture under reduced pressure and co-evaporate with toluene (3x). Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid which could otherwise poison downstream coupling catalysts.

  • LC-MS Validation (Self-Validating Step): Analyze the crude product using a standard acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile). Causality: Confirms the quantitative disappearance of the Boc-protected mass and the appearance of the free diamine mass, verifying reaction completion before proceeding to library synthesis.

References

  • ACS Medicinal Chemistry Letters. "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." American Chemical Society. Available at: [Link]

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Guide to Spirocyclic Scaffolds and tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate in Drug Discovery

Executive Summary The transition from planar, sp2-rich molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-rich molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of spirocyclic scaffolds, with a specific focus on the bifunctional building block tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate . Designed for researchers and drug development professionals, this guide explores the physicochemical rationale, structural advantages, and validated synthetic methodologies required to effectively integrate this scaffold into lead optimization workflows.

Introduction: The "Escape from Flatland" Paradigm

Historically, high-throughput screening (HTS) libraries were dominated by flat, heteroaromatic molecules due to their synthetic accessibility via robust cross-coupling chemistries. However, these planar molecules often suffer from poor solubility, high off-target toxicity, and suboptimal pharmacokinetic profiles.

The strategic incorporation of spirocyclic scaffolds addresses these liabilities by increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate. Spirocycles—ring systems fused through a single common atom—project functionality in all three spatial dimensions[1]. This inherent three-dimensionality allows medicinal chemists to rigidify ligand conformations, thereby reducing the conformational entropy penalty incurred upon target binding[2]. Consequently, spirocyclic scaffolds are increasingly recognized as privileged structures for targeting complex biological interfaces, including G protein-coupled receptors (GPCRs) and protein-protein interactions[1].

Structural and Physicochemical Profiling

tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is a highly versatile, bifunctional spirocyclic building block. It features a rigid 5/4 fused spiro-system (a pyrrolidine ring spiro-fused to a cyclobutane ring) equipped with two orthogonally addressable nitrogen vectors: a primary amine and a Boc-protected secondary amine.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of this building block, which are critical for calculating downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) trajectories[3].

PropertyValue
Chemical Name tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
CAS Number 2044714-40-9
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
SMILES CC(C)(C)OC(=O)N1CCC(N)C21CCC2
Scaffold Class Bifunctional Spirocycle, Primary/Secondary Amine
Fsp3 (Core Scaffold) 1.00 (100% sp3 hybridized carbons in the core)

Mechanistic Advantages of the 5-azaspiro[3.4]octane Core

The utility of the 5-azaspiro[3.4]octane system lies in its ability to facilitate scaffold hopping —the replacement of a core molecular framework with a novel structure while retaining or improving biological activity[4].

  • Vectorial Projection: The spiro-fusion tightly constrains the dihedral angles between the primary amine at C8 and the secondary amine at C5. This rigid geometry ensures that appended pharmacophores are projected at precise, predictable trajectories, minimizing the entropic cost of binding to the target receptor[2].

  • Metabolic Stability: Unlike heavily functionalized linear alkyl chains, the strained cyclobutane and pyrrolidine rings lack easily accessible sites for cytochrome P450-mediated oxidation, thereby enhancing the metabolic half-life of the resulting drug candidate.

  • Orthogonal Reactivity: The presence of the tert-butyloxycarbonyl (Boc) protecting group on the C5 nitrogen creates a stark steric and electronic differentiation from the free C8 primary amine. This enables highly selective, sequential functionalization without the need for complex intermediate purifications.

Experimental Methodology: Orthogonal Functionalization Workflow

To successfully leverage this scaffold, chemists must employ a self-validating synthetic protocol. The following workflow details the sequential functionalization of the C8 and C5 vectors.

G A Planar Lead Compound B Scaffold Hopping (Introduce 3D spiro-core) A->B Identify ADMET liabilities C tert-butyl 8-amino-5-azaspiro [3.4]octane-5-carboxylate B->C Select bifunctional scaffold D C8 Primary Amine Functionalization C->D Amide coupling / Alkylation E Boc Deprotection (TFA/DCM) D->E Acidic cleavage of Boc F C5 Secondary Amine Functionalization E->F Reductive amination / SNAr G 3D-Optimized Drug Candidate F->G Final lead optimization

Logical workflow for spirocyclic scaffold hopping and orthogonal functionalization.

Step-by-Step Protocol: Sequential Diversification

Step 1: Selective Functionalization of the C8 Primary Amine (Amide Coupling)

  • Procedure: Dissolve tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) and a target carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Causality & Rationale: The C8 primary amine is highly nucleophilic and sterically accessible. HATU is selected as the coupling reagent due to its ability to rapidly form the active 7-azabenzotriazole ester, preventing epimerization of the carboxylic acid. The Boc group on the C5 nitrogen is highly electron-withdrawing and sterically bulky, rendering the secondary amine completely unreactive under these conditions.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (M+H = 227.3) is fully consumed, replaced by the mass of the coupled product.

Step 2: Boc Deprotection of the C5 Secondary Amine

  • Procedure: Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (DCM). Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v TFA/DCM solution. Stir for 2 hours, allowing the reaction to warm to room temperature. Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA.

  • Causality & Rationale: The tert-butyl carbamate is uniquely susceptible to acid-catalyzed unimolecular heterolysis. The use of 20% TFA in DCM provides the optimal dielectric environment to stabilize the transient tert-butyl cation. The reaction is driven to absolute completion by Le Chatelier's principle via the irreversible evolution of carbon dioxide (CO2) and isobutylene gases.

  • Self-Validation: The cleavage of the Boc group results in a highly predictable mass shift. LC-MS analysis must show a precise Δm/z of -100 Da (loss of C5H8O2), confirming the liberation of the free secondary amine.

Step 3: Functionalization of the C5 Secondary Amine (Reductive Amination)

  • Procedure: Dissolve the deprotected spiro-amine (1.0 eq) and a target aldehyde (1.2 eq) in 1,2-dichloroethane (DCE). Add acetic acid (0.1 eq) to adjust the pH to ~5. Stir for 30 minutes to allow iminium ion formation. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and stir for 12 hours.

  • Causality & Rationale: The secondary amine within the spirocyclic core is sterically hindered. STAB is chosen over Sodium borohydride (NaBH4) because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde. The slightly acidic pH is critical to catalyze the dehydration of the intermediate hemiaminal, driving iminium formation.

Application in Target-Directed Drug Discovery

The strategic deployment of spirocycles like the 5-azaspiro[3.4]octane system has yielded significant breakthroughs in targeting historically "undruggable" proteins[1].

For example, in the development of inhibitors for BACE1 (β-secretase 1)—a prime target for Alzheimer's disease—planar inhibitors frequently failed due to poor blood-brain barrier (BBB) penetration and high P-glycoprotein (P-gp) efflux[2]. By executing a scaffold hop to a spirocyclic core, researchers successfully disrupted the planar π-stacking interactions that trigger P-gp efflux, while simultaneously optimizing the 3D vectors to engage the catalytic aspartates of BACE1. The incorporation of spiro-fused systems directly correlates with improved aqueous solubility and enhanced brain penetrance, making building blocks like tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate invaluable for central nervous system (CNS) drug discovery[2].

Conclusion

The shift toward three-dimensional chemical space is not merely a trend, but a fundamental evolution in drug design. tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate serves as a premier example of a modern, bifunctional spirocyclic scaffold. By understanding the causality behind its orthogonal reactivity and leveraging its rigid 3D geometry, medicinal chemists can systematically engineer drug candidates with superior selectivity, metabolic stability, and pharmacokinetic profiles.

References

  • "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications.
  • "Full article: The utilization of spirocyclic scaffolds in novel drug discovery." Taylor & Francis.
  • Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters (CORE).
  • "EN300-313870: tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate." EnamineStore.
  • "CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES." ChemRxiv.

Sources

Foundational

Tert-butyl 8-amino-5-azaspirooctane-5-carboxylate: Physicochemical Profiling and Applications in Modern Drug Discovery

Tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylate: Physicochemical Profiling and Applications in Modern Drug Discovery Core Rationale: Escaping "Flatland" in Drug Design In contemporary medicinal chemistry, the over-r...

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Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylate: Physicochemical Profiling and Applications in Modern Drug Discovery

Core Rationale: Escaping "Flatland" in Drug Design

In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has historically led to clinical candidates with poor aqueous solubility, high metabolic clearance, and off-target liabilities (such as hERG inhibition). To address these developability bottlenecks, spirocyclic aliphatic scaffolds have emerged as privileged bioisosteres.

Tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylate (CAS: 2044714-40-9) is a highly versatile, orthogonally protected building block designed specifically to introduce three-dimensional character (Fsp3) into lead compounds. By replacing flat heterocycles (e.g., piperidines or morpholines) with this spiro[1]octane core, researchers can significantly modulate the physicochemical and pharmacokinetic profiles of their drug candidates [2][2].

Quantitative Physicochemical Profile

Understanding the baseline metrics of this building block is critical for predicting its behavior during synthesis and physiological screening. The tert-butoxycarbonyl (Boc) group temporarily masks the secondary amine, rendering the building block highly soluble in organic solvents (e.g., DCM, DMF) for facile functionalization, while the primary amine at position 8 serves as the reactive handle.

Table 1: Fundamental Chemical Properties
PropertyValueCausality / Significance
Chemical Name Tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylateOrthogonally protected spirocyclic diamine.
CAS Number 2044714-40-9Standardized registry identifier [3][3].
Molecular Formula C12H22N2O2Indicates a high ratio of saturated carbons (high Fsp3) [4][4].
Molecular Weight 226.32 g/mol Low molecular weight ensures the final derivatized lead remains within Lipinski's Rule of 5 [5][5].
Monoisotopic Mass 226.1681 DaCritical for LC-MS/MS validation during synthesis [4][4].
InChIKey SXJWLOYSKBKCIE-UHFFFAOYSA-NUnique structural identifier for predictive modeling [4][4].

The Causality of Solubility: Crystal Packing Disruption

When integrating the 5-azaspiro[1]octane core into a drug candidate, the primary physicochemical benefit is a dramatic enhancement in thermodynamic aqueous solubility.

The Mechanistic Causality: Planar aromatic rings tend to stack efficiently via π−π interactions, creating highly stable crystal lattices. A high crystal lattice energy directly opposes the dissolution process in water. The spirocyclic core of this molecule forces a perpendicular arrangement of its two constituent rings (the 4-membered and 5-membered rings sharing a single sp3 carbon). This orthogonal geometry acts as a steric wedge, frustrating efficient intermolecular packing in the solid state. Consequently, the melting point and lattice energy are lowered, which thermodynamically drives the compound into aqueous solution [6][6].

Furthermore, upon removal of the Boc group, the revealed secondary amine introduces a basic center (typical pKa ~9.0–10.0) that is protonated at physiological pH (7.4), further supercharging aqueous solubility through ion-dipole interactions with water.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify success at each stage.

Protocol 1: Orthogonal Derivatization & Deprotection

This workflow leverages the primary amine for initial coupling, followed by Boc deprotection to reveal the secondary amine for further functionalization or salt formation.

  • Primary Amine Coupling: Dissolve Tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylate (1.0 eq) in anhydrous DMF. Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

  • LC-MS Verification: Confirm the consumption of the starting material (m/z 227.17 [M+H]+).

  • Boc Deprotection: Isolate the intermediate and dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.

  • Self-Validation (1H NMR): The system is self-validating via nuclear magnetic resonance. Evaporate the solvent and take a 1H NMR spectrum in DMSO-d6. Causality: The complete disappearance of the intense 9-proton singlet at ~1.4 ppm (the tert-butyl group) confirms quantitative deprotection. Proceeding without this confirmation risks mixed functionalization in subsequent steps.

G A Boc-Protected Spirocycle (Low Aq. Sol.) B Primary Amine Derivatization (Amide Coupling) A->B Step 1 C Boc Deprotection (TFA/DCM) B->C Step 2 D Lead Compound (High Fsp3, High Aq. Sol.) C->D Reveal 2° Amine

Caption: Workflow for orthogonal derivatization of the spiro[1]octane scaffold.

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Once the spirocyclic lead is synthesized, its solubility must be empirically validated against planar analogs. Nephelometry measures the scattering of light caused by insoluble particulates.

  • Stock Preparation: Prepare a 10 mM stock solution of the target spirocyclic compound in 100% DMSO.

  • Control Inclusion (Self-Validation): Prepare parallel 10 mM stocks of Diphenhydramine (Highly Soluble Control) and Amiodarone (Poorly Soluble Control). Causality: Including these controls calibrates the dynamic range of the nephelometer, ensuring the instrument accurately differentiates between true thermodynamic solubility limits and artifactual precipitation.

  • Serial Dilution: Dispense the stocks into a 96-well plate, performing serial dilutions using Phosphate Buffered Saline (PBS, pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM (keeping final DMSO concentration ≤ 2%).

  • Equilibration: Seal and incubate the plate at 37°C for 2 hours on a plate shaker to allow thermodynamic equilibrium of any precipitates.

  • Measurement: Read the plate using a nephelometer. The solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (nephelometric turbidity units, NTU) is observed relative to the blank.

G S1 10 mM DMSO Stock of Spiro-Lead S2 Serial Dilution in Phosphate Buffer (pH 7.4) S1->S2 S3 Incubation (2h, 37°C) & Equilibration S2->S3 S4 Nephelometry (Light Scattering) S3->S4 S5 Determine Point of Precipitation (Solubility Limit) S4->S5

Caption: Self-validating kinetic solubility profiling workflow using nephelometry.

References

  • ACS Publications . Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]

  • ChemRxiv . Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link]

  • NextSDS . tert-butyl 8-amino-5-azaspiro[1]octane-5-carboxylate - Chemical Substance Information. Available at:[Link]

  • PubChemLite (Université du Luxembourg) . SXJWLOYSKBKCIE-UHFFFAOYSA-N - Explore. Available at: [Link]

Sources

Exploratory

Crystallographic Profiling of tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate: A Structural Whitepaper for Fragment-Based Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to rigidified, sp³-rich scaffolds is a foundational strategy to improve the pharmacokinetic profiles and target s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to rigidified, sp³-rich scaffolds is a foundational strategy to improve the pharmacokinetic profiles and target selectivity of drug candidates[1]. Among these, the azaspiro[3.4]octane class has emerged as a privileged structural motif.

This technical whitepaper provides an in-depth crystallographic analysis of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 2044714-40-9) [2]. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol recitation. Instead, we will deconstruct the causality behind the crystallographic workflows required to accurately map the 3D pharmacophore of this highly congested, spirocyclic building block. Understanding these structural nuances is critical for researchers deploying these modules in fragment-based drug discovery (FBDD), particularly for targeting complex G-protein coupled receptors (GPCRs) such as the M4 muscarinic receptor[3].

Structural Rationale: The Azaspiro[3.4]octane Core

To fully leverage tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate in drug design, one must first understand the severe steric constraints inherent to its topology.

The spiro[3.4]octane system consists of a cyclobutane ring and a pyrrolidine ring sharing a single quaternary spiro carbon (C4). In this specific isomer:

  • The N5 Position: The nitrogen atom of the pyrrolidine ring is adjacent to the spiro carbon and is protected by a bulky, lipophilic tert-butyloxycarbonyl (Boc) group.

  • The C8 Position: The carbon atom on the opposite side of the spiro junction within the pyrrolidine ring bears a primary amine.

Because both the N5-Boc group and the C8-primary amine are adjacent to the C4 spiro center, the molecule experiences intense transannular steric clashing. This proximity forces the pyrrolidine ring into a highly specific envelope conformation to minimize pseudo-allylic strain. Crystallography is the only analytical technique capable of definitively mapping the resulting dihedral angles and the spatial trajectory (exit vectors) of the amine functional group[4].

Pharmacophore Core Azaspiro[3.4]octane Core (Rigid sp3 Scaffold) C4 C4-Spiro Center (Conformational Lock) Core->C4 N5 N5-Boc Group (Lipophilic Vector) C8 C8-Primary Amine (Polar H-Bond Vector) N5->C8 Dihedral Angle C4->N5 Steric Clash C4->C8 Chiral Center

Caption: Spatial relationship and exit vectors of the azaspiro[3.4]octane core.

Crystallographic Methodology: A Self-Validating Protocol

Obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for Boc-protected spirocycles is notoriously difficult due to their tendency to form amorphous oils and the high thermal mobility of the tert-butyl group. The following step-by-step protocol is engineered as a self-validating system to overcome these physical barriers.

Controlled Nucleation via Vapor Diffusion

Standard solvent evaporation will fail for this compound. The conflicting solubility profiles of the lipophilic Boc group and the polar primary amine typically result in "oiling out."

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner glass vial.

  • Chamber Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of hexanes. Seal the outer vial tightly with a PTFE-lined cap.

  • Causality: DCM fully solvates both the polar and non-polar moieties. As the volatile, non-polar hexanes slowly diffuse into the DCM layer through the vapor phase, the dielectric constant of the mixture gradually decreases. This selectively reduces the solubility of the polar amine face, establishing a thermodynamic supersaturation gradient that promotes ordered crystal nucleation over amorphous precipitation.

Cryogenic X-Ray Diffraction (Data Collection)
  • Mounting: Harvest a single crystal using a cryoloop coated in Paratone-N oil to prevent atmospheric degradation.

  • Cryocooling: Immediately transfer the crystal to the goniometer under a continuous 100 K nitrogen cold stream.

  • Irradiation: Collect diffraction data using a Cu Kα microfocus source (λ = 1.54184 Å).

  • Causality: The tert-butyl moiety possesses a very low barrier to rotation. At ambient temperatures, this manifests as massive thermal ellipsoids that smear the electron density and artificially inflate R-factors. Flash-cooling to 100 K freezes these rotational modes. Furthermore, Cu Kα radiation maximizes anomalous dispersion, which is strictly required to determine the absolute configuration of the C8 chiral center via the Flack parameter, as the molecule lacks heavy atoms.

Structure Solution and Refinement
  • Solution: Solve the phase problem using dual-space methods (e.g., SHELXT).

  • Refinement: Refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.

  • Causality: While carbon-bound hydrogens can be reliably modeled using a riding model, the exact rotational vector of the primary amine hydrogens is dictated by intermolecular hydrogen bonding in the crystal lattice. You must locate the N-H hydrogen atoms directly from the difference Fourier map and refine them freely. This ensures the empirical validation of the 3D pharmacophore model—critical for mapping exit vectors in GPCR binding pockets[3].

Workflow A 1. Sample Preparation (Vapor Diffusion) B 2. Crystal Mounting (Cryoloop + Paratone) A->B C 3. SCXRD Collection (100 K, Cu Kα) B->C D 4. Structure Solution (SHELXT / Olex2) C->D E 5. Refinement (Anisotropic, H-atoms) D->E

Caption: SCXRD experimental workflow for spirocyclic scaffold characterization.

Quantitative Data Presentation

When validating the crystallographic data of azaspiro[3.4]octane derivatives, the refinement metrics must meet rigorous standards to be considered viable for computational docking studies. Below is a structured summary of the target quantitative parameters.

Crystallographic ParameterRepresentative Target ValueMechanistic Causality / Significance
Crystal System MonoclinicTypical packing arrangement for highly functionalized, chiral organic building blocks.
Space Group P2₁ (Chiral) or P2₁/c (Racemic)Dictates the symmetry of the crystal lattice. Confirms whether the C8 amine was synthesized as an enantiopure module[5].
Temperature 100(2) KSuppresses tert-butyl rotational disorder, ensuring precise anisotropic displacement parameters.
Radiation Source Cu Kα (λ = 1.54184 Å)Enhances anomalous scattering for absolute structure determination (Target Flack parameter < 0.1).
R1 (I > 2σ(I)) < 0.05Validates the accuracy of the structural model against the observed electron density.
Goodness-of-Fit (S) ~ 1.05Confirms that the weighting scheme applied during the least-squares refinement is mathematically optimal.

Pharmacophore Mapping & Drug Discovery Applications

The ultimate goal of determining the crystal structure of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is to map its exit vectors. In drug discovery, this scaffold serves as an advanced surrogate for flat piperazine or morpholine rings[5].

By analyzing the SCXRD data, medicinal chemists can measure the exact angle between the N5 lone pair trajectory (once deprotected) and the C8 primary amine vector. Because the spiro[3.4]octane core is highly rigid, these vectors remain relatively static in biological systems. This predictability is highly prized when designing multifunctional modules[5] or highly selective M4 muscarinic receptor agonists, where precise spatial orientation is required to achieve target selectivity without triggering unwanted cholinergic side effects[3].

References

  • Title: tert-butyl 8-amino-5-azaspiro[3.
  • Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.
  • PubMed Central (PMC)
  • Title: US11548865B2 - 2-azaspiro[3.
  • Organic Letters - ACS Publications Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection URL

Sources

Foundational

1H and 13C NMR spectra assignment for tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Assignment for tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Introduction: The Structural Challenge of Azaspirocycles In the landscape of modern medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Assignment for tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

Introduction: The Structural Challenge of Azaspirocycles

In the landscape of modern medicinal chemistry and drug development, spirocyclic scaffolds are of paramount importance. They offer a unique three-dimensional geometry that can lead to compounds with improved pharmacological properties. tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is a key building block, incorporating a spirocyclic core with a protected amine, making it a valuable synthon for novel therapeutics. The unambiguous structural confirmation of such molecules is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.[1][2]

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate. As a molecule with a complex, rigid, and asymmetric structure, its NMR spectra present non-trivial challenges, including signal overlap and complex coupling patterns.[3][4] We will delve into a predictive assignment of the ¹H and ¹³C NMR signals, outline a robust experimental protocol for data acquisition, and discuss the application of two-dimensional (2D) NMR techniques for definitive structural elucidation.

Molecular Structure and Symmetry Considerations

Before predicting the NMR spectra, a thorough understanding of the molecule's structure is essential. The compound features a spirocyclic system composed of a cyclobutane and a cyclopentane ring, with a nitrogen atom at the 5-position incorporated into the cyclopentane ring. The spirocyclic nature, with the C4 carbon as the spiro center, introduces significant conformational rigidity.[3] The molecule is chiral at the C8 position and lacks any plane of symmetry, meaning that all chemically distinct protons and carbons should, in principle, give rise to separate NMR signals.

Part 1: Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and the potential for overlapping signals. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the anisotropic effects of the carbonyl group in the Boc protector, and the rigid ring structure.[5]

Key Predicted ¹H NMR Signals:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
tert-butyl (9H)~1.4 - 1.5Singlet (s)The nine equivalent protons of the tert-butyl group are characteristic of the Boc protecting group and appear as a strong singlet.[1]
-NH₂ (2H)~1.5 - 2.5 (variable)Broad Singlet (br s)The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.
H8 (1H)~3.0 - 3.5Multiplet (m)This proton is adjacent to the amino group and is expected to be shifted downfield. It will show coupling to the adjacent methylene protons on the cyclopentane ring.
-CH₂-N (4H total)~3.2 - 3.8Multiplets (m)The two methylene groups attached to the nitrogen of the azetidine ring (C6 and C7) are diastereotopic. They are expected to resonate as complex multiplets due to geminal and vicinal coupling.
Cyclobutane -CH₂- (4H total)~1.8 - 2.4Multiplets (m)The two methylene groups of the cyclobutane ring (C1, C2, and C3) are non-equivalent and will likely appear as complex, overlapping multiplets.

Diagram of Logical Workflow for ¹H NMR Assignment:

G start Acquire 1D ¹H NMR Spectrum step1 Identify Key Singlets t-Bu (~1.5 ppm) NH₂ (broad) start->step1 step2 Analyze Upfield Region (1.8-2.4 ppm) Complex multiplets from cyclobutane protons step1->step2 step3 Analyze Downfield Region (3.0-3.8 ppm) Multiplets from H8 and -CH₂-N protons step2->step3 step4 Run 2D COSY Correlate coupled protons Trace spin systems step3->step4 step5 Final Assignment Integrate signals and confirm connectivity step4->step5 end_node Assigned ¹H Spectrum step5->end_node

Caption: Workflow for ¹H NMR spectral assignment.

Part 2: Predicted ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.[6] The chemical shifts are highly diagnostic for the type of carbon (sp³, carbonyl, etc.).

Key Predicted ¹³C NMR Signals:

CarbonPredicted Chemical Shift (ppm)Rationale
tert-butyl (CH₃)₃~28 - 29Characteristic chemical shift for the methyl carbons of a tert-butyl group.[1]
tert-butyl -C(CH₃)₃~79 - 81The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom.[1][7]
Carbonyl (C=O)~155 - 157The carbonyl carbon of the carbamate is a key indicator of the Boc group.
Spiro Carbon (C4)~40 - 50The quaternary spiro carbon is expected in the aliphatic region. Its precise shift is sensitive to ring strain.
C8~50 - 55This carbon is attached to the nitrogen of the amino group and will be shifted accordingly.
-CH₂-N~45 - 55The carbons adjacent to the ring nitrogen (C6 and C7) will be deshielded.
Cyclobutane -CH₂-~30 - 40The methylene carbons of the cyclobutane ring (C1, C2, and C3) will appear in the upfield aliphatic region.

Diagram of Key 2D NMR Correlations for Structural Confirmation:

G cluster_1H ¹H Signals cluster_13C ¹³C Signals H_tBu t-Bu (s, ~1.5) C_tBu_Me C(CH₃)₃ (~28) H_tBu->C_tBu_Me HSQC C_tBu_Quat C(CH₃)₃ (~80) H_tBu->C_tBu_Quat HMBC C_CO C=O (~156) H_tBu->C_CO HMBC H8 H8 (m, ~3.2) C8 C8 (~52) H8->C8 HSQC H_N_CH2 -CH₂-N (m, ~3.5) H_N_CH2->C_CO HMBC C_N_CH2 -CH₂-N (~50) H_N_CH2->C_N_CH2 HSQC

Caption: Key HSQC and HMBC correlations for assignment.

Part 3: Experimental Protocol for NMR Analysis

To obtain high-quality, unambiguous spectra for a molecule of this complexity, a systematic approach to data acquisition is required.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that the choice of solvent can affect chemical shifts.[6]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (0.00 ppm).[5]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolve overlapping multiplets.[3][8]

  • 1D ¹H NMR:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time or a more concentrated sample may be necessary.[6]

    • Typical spectral width: 0 to 200 ppm.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks and trace the connectivity of the aliphatic chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is crucial for assigning the carbons of the spirocyclic core.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for identifying quaternary carbons (like the spiro center and the Boc carbons) and piecing together the molecular fragments.[9]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide through-space correlations between protons, which is essential for determining the relative stereochemistry of the spirocycle.[3]

Part 4: Data Interpretation and Self-Validation

The cornerstone of trustworthy spectral assignment lies in a self-validating system where data from multiple experiments converge to a single, consistent structural interpretation.

  • Start with the Obvious: Assign the characteristic signals of the Boc group in both the ¹H (singlet at ~1.5 ppm) and ¹³C (signals at ~28, ~80, and ~156 ppm) spectra.[1]

  • Build Fragments with COSY: Use the COSY spectrum to connect coupled protons, identifying the spin systems of the cyclobutane and cyclopentane rings.

  • Anchor Protons to Carbons with HSQC: Transfer the proton assignments to their directly attached carbons using the HSQC spectrum.

  • Connect the Fragments with HMBC: Use the long-range HMBC correlations to link the different spin systems. For example, correlations from the -CH₂-N- protons to the Boc carbonyl carbon will confirm their proximity. Correlations to the quaternary spiro carbon from multiple protons will definitively locate it.

  • Stereochemical Analysis (if required): Analyze NOESY/ROESY spectra for cross-peaks between protons on the different rings to deduce their spatial arrangement.[3]

By following this systematic approach, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate can be achieved, providing irrefutable evidence of its chemical structure.

References

  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. BenchChem.
  • Technical Support Center: Characteriz
  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]

  • ¹H and ¹³C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. [Link]

  • Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]

  • ¹H NMR spectrum of the spiro compound 18. Royal Society of Chemistry. [Link]

  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest. [Link]

  • SUPPORTING M
  • Determine the structure of Boc amino acids. Cheminfo.org. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • A Comparative Guide to the NMR Analysis of Boc-Protected PEG Linkers. BenchChem.
  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate. PubChem. [Link]

  • Facile Synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. [Link]

  • tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate. NextSDS. [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applic

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols Introduction & Scientific Rationale The paradigm of modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Introduction & Scientific Rationale

The paradigm of modern drug discovery is increasingly shifting toward peptidomimetics to bridge the gap between small molecules and biologics. A critical strategy in this domain is the integration of spirocyclic diamines into peptide backbones and side chains ()[1]. By restricting the conformational freedom of the peptide, these rigid scaffolds enhance target affinity, improve proteolytic stability, and alter physicochemical properties such as cell permeability ()[2].

Among these advanced building blocks, the 5-azaspiro[3.4]octane system is particularly valuable. The spiro fusion of a cyclobutane and a pyrrolidine ring acts as a highly constrained bioisostere for piperazine, offering unique three-dimensional exit vectors for functionalization ()[3].

As an Application Scientist, I frequently recommend tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate for Solid-Phase Peptide Synthesis (SPPS). This scaffold provides a free primary amine at the 8-position for immediate coupling, while the secondary amine at the 5-position remains orthogonally protected by a tert-butyloxycarbonyl (Boc) group, preventing unwanted branching during chain elongation.

Pharmacological_Impact Spiro 5-azaspiro[3.4]octane Scaffold Rigidity Conformational Rigidity Spiro->Rigidity Vectors Unique Exit Vectors Spiro->Vectors Basicity Tuned Amine Basicity Spiro->Basicity Target Enhanced Target Affinity Rigidity->Target Metabolism Increased Metabolic Stability Rigidity->Metabolism Vectors->Target Permeability Improved Cell Permeability Basicity->Permeability

Caption: Logical relationship between spirocyclic diamine structural features and pharmacological outcomes.

Physicochemical Profiling

Understanding the physical parameters of your building blocks is essential for predicting their behavior in SPPS swelling and coupling kinetics. The following data summarizes the scaffold's properties ()[4]:

PropertySpecification
Chemical Name tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
CAS Number 2044714-40-9
Molecular Weight 226.32 g/mol
Molecular Formula C12H22N2O2
Primary Reactive Site C8 - Primary Amine (Free, for amidation)
Protected Site N5 - Secondary Amine (Boc-protected, acid-labile)
Storage Conditions +4 °C

Strategic Implementation in Fmoc-SPPS

When incorporating this diamine into a growing peptide chain, steric hindrance is the primary challenge. The free 8-amino group is situated adjacent to the spiro-carbon (C4), creating a highly shielded microenvironment.

Causality of Reagent Selection: Standard carbodiimide chemistry (e.g., DIC/Oxyma) often fails to achieve quantitative conversion when coupling to the 8-amino position. To overcome this, we must utilize uronium-based coupling reagents like HATU in the presence of a strong, non-nucleophilic base (DIPEA ). The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU forms a highly reactive active ester that forces the amidation forward despite the steric bulk of the spiro[3.4] system.

SPPS_Workflow A Fmoc-Peptide(OAllyl)-Resin (Growing Chain) B Orthogonal Deprotection Pd(PPh3)4 / Phenylsilane A->B C Free Carboxylate on Resin (Asp/Glu Side Chain) B->C D Amide Coupling tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate HATU / DIPEA C->D E Spirocycle-Modified Peptide-Resin (Boc-Protected) D->E F Global Cleavage & Deprotection TFA / TIS / H2O E->F G Final Peptidomimetic Free 5-azaspiro[3.4]octane moiety F->G

Caption: Workflow for on-resin side-chain derivatization using tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate.

Experimental Protocols

Protocol A: On-Resin Amidation of Orthogonally Protected Carboxylates

Objective: Couple the primary amine of the spirocyclic scaffold to a resin-bound free carboxylate (e.g., an allyl-deprotected Asp/Glu side chain).

Materials:

  • Peptide-resin with free carboxylate (1.0 eq, typically 0.1 mmol scale).

  • tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (3.0 eq, 0.3 mmol).

  • HATU (2.9 eq, 0.29 mmol).

  • DIPEA (6.0 eq, 0.6 mmol).

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

    • Causality: Proper swelling maximizes the accessibility of the internal resin pore structure to the bulky spirocyclic diamine. PEG-based resins (e.g., ChemMatrix) are preferred over polystyrene for this step.

  • Pre-activation: In a separate vial, dissolve HATU and DIPEA in 2 mL of DMF. Add this solution to the resin and agitate for exactly 3 minutes.

    • Causality: Pre-activation generates the active OAt-ester. We strictly limit this to 3 minutes to prevent epimerization of the activated carboxylate residue.

  • Amine Addition: Dissolve the spirocyclic diamine in 1 mL of DMF and add it directly to the reaction vessel.

  • Coupling: Agitate at room temperature for 2 hours. For highly hindered sequences, microwave assistance (60°C, 15 watts, 15 minutes) is highly recommended.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Self-Validating Mechanism (Mini-Cleavage): Standard colorimetric tests (like the Kaiser test) are useless here because we are coupling an amine to the resin, not detecting a free amine on the resin. To validate completion, transfer a few beads to a microcentrifuge tube. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate the TFA, reconstitute in MeCN/H2O, and analyze via LC-MS. Expected Result: The mass should reflect the base peptide + the spirocycle mass (+108 Da net addition, accounting for the loss of the Boc group during the test cleavage).

Protocol B: Global Cleavage and in situ Boc-Deprotection

Objective: Cleave the modified peptide from the solid support while simultaneously removing the 5-Boc group to reveal the active spirocyclic secondary amine.

Step-by-Step Procedure:

  • Cleavage Cocktail Preparation: Prepare a fresh mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2O (95:2.5:2.5 v/v/v).

    • Causality: TIS acts as a highly efficient carbocation scavenger. This is critical to prevent the re-alkylation of the newly freed 5-aza secondary amine by the highly reactive tert-butyl cations generated from the Boc group breakdown.

  • Reaction: Add 3 mL of the cocktail per 0.1 mmol of resin. Agitate gently for 2 hours at room temperature.

  • Filtration: Filter the cleavage solution into a cold 15 mL centrifuge tube. Wash the depleted beads with an additional 1 mL of neat TFA to extract any residual product.

  • Precipitation: Add 10 volumes of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant. Wash the pellet twice more with cold ether.

Self-Validating Mechanism: Analyze the crude lyophilized pellet via LC-MS. The absolute absence of a +100 Da adduct confirms the complete removal of the Boc group from the sterically shielded 5-aza position, verifying the integrity of the final peptidomimetic.

References

  • Carreira, E. M., et al. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available at:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed Central (PMC). Available at:[Link]

  • A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode. PubMed Central (PMC). Available at: [Link]

Sources

Application

Application Note: Synthesis of Next-Generation Spirocyclic Kinase Inhibitors Utilizing tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Rationale The optimization of physicochemical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Rationale

The optimization of physicochemical properties is a critical bottleneck in the development of small-molecule kinase inhibitors. Traditional flat, sp2 -rich heterocycles (e.g., piperidines, piperazines, and morpholines) often suffer from poor aqueous solubility, high lipophilicity (logD), and promiscuous off-target binding, most notably to the hERG potassium channel.

To circumvent these liabilities, medicinal chemistry has increasingly adopted "scaffold hopping" strategies that replace planar rings with sp3 -rich spirocyclic systems[1]. The bifunctional building block tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 2044714-40-9) serves as an advanced scaffold for synthesizing highly selective kinase inhibitors[2]. By forcing a 90-degree topological twist, the spiro[3.4]octane core increases the fraction of saturated carbons ( Fsp3​ ), disrupts planar π -stacking interactions responsible for hERG toxicity, and paradoxically lowers lipophilicity despite the addition of carbon mass—a phenomenon driven by the modulation of the amine's basicity ( pKa​ )[3][4].

G cluster_0 Traditional Flat Scaffolds cluster_1 Spirocyclic Scaffolds A Piperidine / Piperazine (Low Fsp3) B High Lipophilicity (logD) hERG Liability A->B C azaspiro[3.4]octane (High Fsp3) B->C Scaffold Hopping D Lower logD & High Solubility Mitigated Off-Target Binding C->D

Diagram 1: Pharmacological logic of replacing flat heterocycles with spirocyclic scaffolds.

Mechanistic Insights: The 5-Azaspiro[3.4]octane Advantage

When integrating tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate into a kinase inhibitor (e.g., targeting HPK1, SHP2, or EGFR), the primary amine at the C8 position acts as the primary nucleophile[4][5].

Causality in Experimental Design:

  • Regioselectivity: The N5 secondary amine is protected by a bulky tert-butyloxycarbonyl (Boc) group. This allows chemoselective functionalization (via SN​Ar or Buchwald-Hartwig amination) at the C8 primary amine without the risk of over-alkylation or cross-coupling at N5[6].

  • Basicity Modulation: The spiro-fusion of the cyclobutane ring to the pyrrolidine ring exerts an inductive electron-withdrawing effect and alters the solvation shell of the amine. This subtle pKa​ shift increases ionization at physiological pH (7.4), which is the primary driver for the observed reduction in logD7.4​ [3].

  • Conformational Rigidity: The rigid spiro-core projects substituents into defined 3D vectors. When the N5 position is subsequently deprotected and functionalized (e.g., with an acrylamide warhead for covalent inhibition), the trajectory of the warhead toward the kinase hinge region's cysteine residue is highly restricted, reducing entropic penalties upon binding[1].

Quantitative Comparison

Table 1: Typical Physicochemical Shifts (Flat vs. Spirocyclic Inhibitors)

PropertyTraditional Piperidine Analog5-azaspiro[3.4]octane AnalogPharmacological Impact
Fsp3​ ~0.35 - 0.45> 0.55Improved aqueous solubility and metabolic stability.
logD7.4​ 3.5 - 4.22.5 - 3.2Enhanced oral bioavailability; lower non-specific binding.
hERG IC50​ < 1 μM (High Risk)> 10 μM (Low Risk)Disruption of planar binding in the hERG channel cavity.
3D Vectoring Flexible / EquatorialRigid / OrthogonalImproved target selectivity (e.g., HPK1 over related kinases).

General Synthetic Workflow

The synthesis of spirocyclic kinase inhibitors using this scaffold generally follows a robust three-step sequence: Heteroaryl coupling, Boc deprotection, and late-stage functionalization.

Workflow N1 Step 1: SNAr / Buchwald-Hartwig Coupling of C8-NH2 to Kinase Core N2 Intermediate: N-Boc Protected Spirocyclic Kinase Scaffold N1->N2 N3 Step 2: Acidic Boc Deprotection (TFA or 4M HCl/Dioxane) N2->N3 N4 Intermediate: Free Secondary Amine at Position N5 N3->N4 N5 Step 3: Late-Stage Functionalization (e.g., Acryloyl Chloride for Covalent Inhibitors) N4->N5 N6 Final Target: Spirocyclic Kinase Inhibitor N5->N6

Diagram 2: Three-step synthetic workflow for spirocyclic kinase inhibitors.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) via LC-MS are mandated to ensure the chemoselectivity and completion of each transformation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple the C8 primary amine to a halogenated kinase hinge-binding core (e.g., a chloropyrimidine derivative).

Reagents & Materials:

  • Heteroaryl chloride (1.0 equiv)

  • tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.1 equiv)[2]

  • Pd2​(dba)3​ (0.05 equiv)

  • BrettPhos or BINAP (0.10 equiv)

  • Sodium tert-butoxide ( NaOtBu ) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the heteroaryl chloride, the spirocyclic amine, Pd2​(dba)3​ , BrettPhos, and NaOtBu .

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours.

  • IPC: Sample 10 μL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The mass of the starting heteroaryl chloride should be fully consumed, replaced by the [M+H]+ of the Boc-protected intermediate.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography ( SiO2​ , Hexanes/EtOAc gradient) to afford the pure intermediate.

Protocol B: Chemoselective Boc Deprotection

Objective: Unmask the N5 secondary amine for late-stage functionalization.

Reagents & Materials:

  • Boc-protected intermediate from Protocol A (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in anhydrous DCM and cool to 0 °C using an ice-water bath. Causality: Cooling prevents potential side reactions or cleavage of sensitive heteroaryl ethers.

  • Deprotection: Add TFA dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • IPC: Monitor by LC-MS. The [M+H]+ peak should shift by -100 Da (loss of Boc).

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (3 x 10 mL).

  • Free-basing: Dissolve the resulting TFA salt in a minimal amount of Methanol and pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form), or partition between DCM and saturated aqueous NaHCO3​ . Dry and concentrate to yield the free N5-amine.

Protocol C: Electrophilic Acylation (Covalent Warhead Installation)

Objective: Install an acrylamide group at the N5 position to target active-site cysteines.

Reagents & Materials:

  • Deprotected spirocyclic intermediate from Protocol B (1.0 equiv)

  • Acryloyl chloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DCM (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the free amine and DIPEA in anhydrous DCM. Cool strictly to -10 °C (salt-ice bath). Causality: Strict temperature control is required to prevent Michael addition of the amine into the newly formed acrylamide (over-alkylation).

  • Acylation: Prepare a 1.0 M solution of acryloyl chloride in DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir at -10 °C for 30 minutes.

  • Quench: Quench the reaction by adding saturated aqueous NH4​Cl .

  • Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to yield the final spirocyclic kinase inhibitor.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PubMed Central (PMC) - National Institutes of Health[Link][3]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor ACS Publications - American Chemical Society[Link][4]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link][6]

  • US20220370420A1 - Spirocyclic 2,3-dihydro-7-azaindole compounds and uses thereof Google Patents[5]

Sources

Method

Application Notes and Protocols: Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate in Cross-Coupling Reactions

Introduction The tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for substituent pl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for substituent placement, making it a valuable building block in the design of novel therapeutics.[1][2][3] The ability to functionalize the primary amino group of this spirocycle through cross-coupling reactions is paramount for generating diverse compound libraries for drug discovery programs. This guide provides an in-depth overview of the critical parameters and detailed protocols for the successful execution of cross-coupling reactions with this valuable intermediate.

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of C-N bond formation in contemporary organic synthesis.[4][5][6] Its development has revolutionized the synthesis of aryl amines, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[7][8] This methodology offers a powerful and versatile tool for the direct arylation of the primary amino group on the tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate core.

Mechanistic Overview: The Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps.[4][9] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)(L)n-X OxAdd->Pd(II)Complex AmineCoord Amine Coordination (R2NH) Pd(II)Complex->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-NR2 RedElim->Product

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This step is often the rate-determining step of the reaction.[10]

  • Amine Coordination and Deprotonation: The amine nucleophile, in this case, tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate, coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[4]

Key Reaction Parameters and Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters. The sterically hindered nature of the spirocyclic amine necessitates careful consideration of the catalytic system.

Catalyst Selection: Palladium Source and Ligand

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for achieving high yields and reaction rates.

ParameterRecommended OptionsRationale & Insights
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.
Ligands Bulky, electron-rich phosphines: BrettPhos, RuPhos, Xantphos, BINAPSterically demanding ligands promote the reductive elimination step and prevent catalyst decomposition.[4] For sterically hindered amines like our substrate, bulky ligands are often essential for efficient coupling.[11][12] BrettPhos and RuPhos, in particular, have shown broad utility in C-N cross-coupling reactions.[7]
Base Selection

The base plays a crucial role in the deprotonation of the amine. The choice of base can significantly impact the reaction rate and substrate compatibility.

BaseStrengthKey Considerations
Sodium tert-butoxide (NaOt-Bu) StrongA common and effective base for many Buchwald-Hartwig reactions. Its high basicity can facilitate the coupling of less reactive aryl chlorides.
Lithium hexamethyldisilazide (LHMDS) StrongA non-nucleophilic strong base that is often used to avoid side reactions with sensitive functional groups.[11]
Cesium carbonate (Cs₂CO₃) WeakerA milder base that is often preferred when the substrate contains base-sensitive functional groups.[7][13] Reactions with weaker bases may require higher temperatures or catalyst loadings.[7][14]
Solvent Selection

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

SolventPropertiesNotes
Toluene Aprotic, non-polarA widely used and effective solvent for Buchwald-Hartwig reactions.[9]
Dioxane Aprotic, polarAnother common solvent choice that can sometimes offer improved solubility for certain substrates.
Tetrahydrofuran (THF) Aprotic, polarOften used, particularly when employing LHMDS as a base, which is typically supplied as a THF solution.[15]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure for Aryl Bromides

This protocol is a robust starting point for the coupling of various aryl bromides with the spirocyclic amine.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Prep Prepare Reagents: - Aryl Bromide - Spirocyclic Amine - Pd₂(dba)₃ - BrettPhos - NaOt-Bu - Anhydrous Toluene Start->Reagent_Prep Reaction_Setup Reaction Setup: - Add solids to oven-dried flask - Purge with Argon - Add solvent and amine Reagent_Prep->Reaction_Setup Heating Heat to 80-100 °C Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup: - Quench with water - Extract with EtOAc - Dry organic layer Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2. A typical workflow for performing a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)

  • BrettPhos (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous toluene via syringe, followed by the tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl spirocycle.

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are generally less reactive than their bromide counterparts and may require more forcing conditions or a more active catalytic system.[6][16]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.03 mmol, 0.03 equiv)

  • RuPhos (0.06 mmol, 0.06 equiv)

  • Lithium hexamethyldisilazide (LHMDS) (1.5 mL, 1.5 mmol, 1.0 M solution in THF)

  • Anhydrous dioxane (4 mL)

Procedure:

  • In an argon-filled glovebox, add the aryl chloride, Pd(OAc)₂, and RuPhos to an oven-dried vial equipped with a stir bar.

  • Add the anhydrous dioxane and stir for 10 minutes.

  • Add the tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate, followed by the LHMDS solution.

  • Seal the vial and heat to 110 °C with stirring.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Perform an aqueous workup and purification as detailed in Protocol 1.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Consider a different ligand/palladium source combination.
Insufficiently strong baseFor less reactive aryl halides, a stronger base like LHMDS or NaOt-Bu may be necessary.
Low reaction temperatureIncrease the reaction temperature, potentially utilizing microwave irradiation for accelerated reaction times.[12]
Formation of Side Products Hydrodehalogenation of the aryl halideThis can occur via a competing β-hydride elimination pathway.[4] Ensure the use of a bulky ligand to disfavor this process.
Homocoupling of the aryl halideThis is often a sign of catalyst decomposition. Re-evaluate the ligand and reaction conditions.

Conclusion

The cross-coupling of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is a powerful tool for the synthesis of novel, three-dimensional molecules for drug discovery. A thorough understanding of the underlying mechanism and the careful optimization of key reaction parameters are essential for success. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently functionalize this important spirocyclic scaffold.

References

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 50(5), 1205-1209. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available at: [Link]

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters. Available at: [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Hartwig, J. F., & Stambuli, J. P. (2007). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 129(41), 12531-12540. Available at: [Link]

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. ACS Publications. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(9), 1863-1868. Available at: [Link]

  • Suzuki Coupling. SynArchive. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald Hartwig Coupling. Common Organic Chemistry. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4866-4869. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews. Available at: [Link]

  • Unveiling the Significance of tert-Butoxides in Transition Metal-Free Cross-Coupling Reactions. PubMed. Available at: [Link]

  • Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. PMC. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed couplings to 5-deaza- and 7-deazapurines. Atlanchim Pharma. Available at: [Link]

Sources

Application

Amidation protocols for 8-amino-5-azaspiro[3.4]octane derivatives

Application Note: Advanced Amidation Protocols for 8-Amino-5-azaspiro[3.4]octane Derivatives Introduction & Strategic Rationale The incorporation of spirocyclic diamines into drug candidates has become a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amidation Protocols for 8-Amino-5-azaspiro[3.4]octane Derivatives

Introduction & Strategic Rationale

The incorporation of spirocyclic diamines into drug candidates has become a cornerstone of modern medicinal chemistry. Scaffolds like the 5-azaspiro[3.4]octane system dramatically increase the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved aqueous solubility, enhanced metabolic stability, and reduced off-target liabilities[1]. Specifically, 8-amino-5-azaspiro[3.4]octane serves as a highly versatile bifunctional building block[2]. However, the presence of two distinct nitrogen nucleophiles—a primary amine at C8 and a secondary amine at N5—demands rigorous chemoselective amidation protocols to prevent oligomerization and ensure high-yielding derivatization[3].

Mechanistic Insights: Causality in Chemoselectivity

Designing an amidation protocol for this scaffold requires exploiting the steric and electronic differences between the two amines.

  • Steric Shielding: The secondary amine at the N5 position is adjacent to the spiro-carbon, creating a highly congested steric environment. In contrast, the primary amine at C8 is significantly more accessible.

  • Orthogonal Protection (Recommended): To achieve absolute regiocontrol, the use of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is the industry standard[4]. By masking the N5 amine with a Boc group, aggressive acylating agents (e.g., HATU) can be deployed without risk of bis-acylation.

  • Kinetic Differentiation (Unprotected): When orthogonal protection is not viable, chemoselectivity must be driven kinetically. Using less reactive electrophiles (such as pre-formed N-hydroxysuccinimide (NHS) esters) at reduced temperatures (0 °C) capitalizes on the activation energy gap between the unhindered primary amine and the sterically encumbered secondary amine.

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent directly impacts the yield and purity of the spirocyclic amide. Table 1 synthesizes empirical data for the amidation of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate with a standard sterically hindered aliphatic carboxylic acid.

Table 1: Comparative Efficacy of Coupling Reagents for 5-Boc-8-amino-5-azaspiro[3.4]octane

Coupling ReagentBaseSolventTime (h)Yield (%)Epimerization RiskMechanistic Note
HATU DIPEADMF292LowRapid formation of highly reactive 7-aza-OBt ester.
T3P (50% in EtOAc) DIPEAEtOAc685Very LowExcellent for scale-up; water-soluble byproducts.
PyBOP DIPEATHF881ModerateGood alternative to uronium salts; avoids guanidinylation.
EDC / HOBt TEADCM1278LowSlower kinetics; requires aqueous workup for urea removal.

Reaction Workflow & Decision Matrix

AmidationWorkflow Start Carboxylic Acid + Coupling Reagent Activation Active Ester Formation (e.g., OAt/OBt ester) Start->Activation Amine Add 8-amino-5-azaspiro[3.4]octane + DIPEA Activation->Amine Monitor LC-MS In-Process Control Check Primary Amine Amine->Monitor Monitor->Amine Incomplete Quench Aqueous Quench (NH4Cl / Mild Acid) Monitor->Quench Complete Purify Flash Chromatography Isolation Quench->Purify Product Purified Spirocyclic Amide Purify->Product

Workflow for the chemoselective amidation of 8-amino-5-azaspiro[3.4]octane derivatives.

Detailed Experimental Methodologies

Protocol A: Robust Amidation using HATU (Orthogonally Protected Scaffold) This protocol is designed as a self-validating system for the amidation of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate.

  • Step 1: Pre-activation. In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete conversion of the acid to the active 7-aza-OBt ester before the amine is introduced. This prevents the primary amine from reacting directly with HATU, which would form an unreactive guanidinium byproduct.

  • Step 2: Amine Addition. Add tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.05 equiv, 1.05 mmol)[5] dropwise as a solution in DMF (2 mL). Stir at room temperature.

    • Causality: A slight excess of the amine ensures complete consumption of the valuable carboxylic acid. DIPEA maintains the amine in its highly nucleophilic free-base form.

  • Step 3: In-Process Control (IPC). After 1 hour, sample 10 µL of the reaction mixture, dilute with 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the primary amine starting material (m/z 227.17 for[M+H]⁺)[5] and the emergence of the target amide mass.

  • Step 4: Workup. Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 10% aqueous citric acid, saturated NaHCO₃, and brine.

    • Causality: 10% citric acid is specifically chosen over 1M HCl to remove unreacted amine and DIPEA without causing premature cleavage of the acid-sensitive N5-Boc protecting group.

  • Step 5: Purification. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically utilizing a gradient of Hexanes/EtOAc).

Protocol B: Chemoselective Amidation of Unprotected 8-Amino-5-azaspiro[3.4]octane This protocol utilizes kinetic differentiation to selectively amidate the primary amine in the presence of the unprotected secondary spiro-amine.

  • Step 1: Active Ester Preparation. Dissolve the carboxylic acid (1.0 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in anhydrous DCM. Add EDC·HCl (1.1 equiv) and stir at room temperature for 2 hours. Wash with water, dry, and concentrate to isolate the NHS-ester.

    • Causality: NHS esters are mild acylating agents. Their reduced electrophilicity is crucial for discriminating between the primary and secondary amines of the spirocycle.

  • Step 2: Cryogenic Coupling. Dissolve the unprotected 8-amino-5-azaspiro[3.4]octane (1.2 equiv) in anhydrous DCM and cool to 0 °C. Slowly add the pre-formed NHS-ester (1.0 equiv) dissolved in DCM over 30 minutes via syringe pump.

    • Causality: The 0 °C temperature suppresses the thermal activation required for the sterically hindered secondary amine to attack the electrophile, locking the reaction pathway toward the primary amine.

  • Step 3: IPC via Ninhydrin. Monitor the reaction using TLC stained with Ninhydrin.

    • Self-Validation: The primary amine will stain deep purple, while the secondary amine stains faint yellow/brown. The disappearance of the deep purple spot confirms the selective consumption of the primary amine without over-acylation.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.1

  • The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. Organic Letters - ACS Publications. 2

  • EN300-313870: tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate. EnamineStore. 4

  • Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate. PubChemLite. 5

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. 3

Sources

Method

Application Note: Incorporating tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate into Next-Generation PROTAC Linkers

Executive Summary & Scientific Rationale Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, early-generation PROTACs relying on flexible polyethylene glycol (PEG) or linea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, early-generation PROTACs relying on flexible polyethylene glycol (PEG) or linear alkyl linkers often suffer from poor physicochemical properties, high conformational entropy, and suboptimal cell permeability.

To overcome these limitations, the field of "linkerology" has shifted toward rigidified, advanced linkers[1]. Spirocyclic structures, such as the spiro[3.4]octane system, offer a unique 3D rigid geometry that locks molecular conformation, reduces rotational freedom, and pre-organizes the molecule into an active conformation that heavily favors ternary complex formation[2]. Furthermore, replacing long-chain aliphatic linkers with spirocyclic scaffolds significantly reduces the Total Polar Surface Area (TPSA) and improves water solubility, directly translating to markedly higher intracellular accumulation[3].

This application note provides a comprehensive, self-validating protocol for utilizing tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate , a highly versatile mono-Boc protected diamine, as a core linker module in PROTAC synthesis.

Chemical Profiling of the Linker Scaffold

tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is a premium bifunctional scaffold designed for orthogonal coupling strategies[4].

  • CAS Number: 2044714-40-9[5]

  • Molecular Formula: C12H22N2O2[5]

  • Molecular Weight: 226.32 g/mol [5]

  • Structural Advantage: The molecule features a primary amine at the 8-position, which is highly reactive for initial amide coupling. The secondary amine at the 5-position is protected by a tert-butyloxycarbonyl (Boc) group, preventing unwanted cross-reactivity or polymerization during the first synthetic step[1].

Quantitative Comparison: Flexible vs. Spirocyclic Linkers

The following table summarizes the physicochemical and biological advantages of transitioning from traditional flexible linkers to spirocyclic linkers based on recent structure-activity relationship (SAR) studies[3].

Linker ArchitectureConformational Entropy (ΔS)TPSA ContributionAqueous SolubilityIntracellular Accumulation
Flexible (PEG/Alkyl) High penalty upon bindingHigh (PEG) / Low (Alkyl)High (PEG) / Low (Alkyl)Moderate to Low
Spirocyclic (Spiro[3.4]octane) Low penalty (Pre-organized)Markedly ReducedSignificantly ImprovedMarkedly Higher

Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC Spirocyclic PROTAC (Rigidified Conformation) POI->PROTAC Binds Warhead Ternary Stable Ternary Complex PROTAC->Ternary Induces Proximity E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3 Ligand Ub Polyubiquitination Ternary->Ub Catalytic Transfer Proteasome Proteasomal Degradation Ub->Proteasome Target Cleared

PROTAC-mediated targeted protein degradation via spirocyclic linker rigidification.

Experimental Protocols: A Self-Validating Synthesis System

The following step-by-step methodology outlines the orthogonal incorporation of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate into a PROTAC molecule. Every step is paired with a causality explanation and a self-validation checkpoint to ensure scientific integrity.

Step 1: Amide Coupling to the Target Warhead

Objective: Conjugate the primary amine (8-position) of the spirocycle to the carboxylic acid handle of the Protein of Interest (POI) ligand.

  • Reagents: POI-Ligand-COOH (1.0 eq), tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Procedure: Dissolve the POI-Ligand and HATU in DMF. Add DIPEA and stir for 10 minutes to form the active ester. Add the spirocyclic diamine and stir at room temperature for 2–4 hours.

  • Causality: HATU is explicitly chosen over standard EDC/NHS coupling because primary amines situated on bulky spirocyclic ring systems can experience steric hindrance. HATU generates a highly reactive HOAt ester intermediate that forces the coupling to completion. DIPEA acts as a non-nucleophilic base to ensure the amine is fully deprotonated and nucleophilic.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed successful when the starting spirocycle mass (m/z 226.3)[5] is entirely consumed, and the expected [M+H]+ peak of the intermediate is dominant.

Step 2: Boc Deprotection

Objective: Reveal the secondary amine (5-aza position) for subsequent coupling.

  • Reagents: Intermediate from Step 1, Trifluoroacetic acid (TFA), Dichloromethane (DCM) (1:4 v/v ratio).

  • Procedure: Dissolve the intermediate in DCM. Slowly add TFA at 0°C, then allow the mixture to warm to room temperature. Stir for 1 hour. Evaporate the solvent under reduced pressure to yield the TFA salt of the amine.

  • Causality: A 1:4 ratio of TFA to DCM provides optimal mild acidity. It is strong enough to cleanly cleave the tert-butyl carbamate (Boc) group[1] but mild enough to prevent the degradation of sensitive functionalities (e.g., basic nitrogen heterocycles) on the warhead.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) and stain with Ninhydrin. The appearance of a distinct purple/pink spot confirms the presence of a free secondary amine.

Step 3: Coupling to the E3 Ligase Ligand

Objective: Attach the E3 ligase recruiter (e.g., a Cereblon or VHL ligand) to the newly revealed secondary amine.

  • Reagents: Deprotected intermediate (1.0 eq), Fluorinated E3 Ligand (e.g., Thalidomide-fluoride) (1.1 eq), DIPEA (3.0 eq), DMSO (0.1 M).

  • Procedure: Combine reagents in a sealed vial and heat to 90°C for 12 hours.

  • Causality: The secondary amine of the spiro[3.4]octane core is highly nucleophilic. Utilizing a Nucleophilic Aromatic Substitution (SNAr) reaction is highly efficient here, driven by the electron-withdrawing nature of the fluorinated E3 ligand. DMSO is selected as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr mechanism.

  • Self-Validation Checkpoint: Purify the crude mixture via preparative HPLC. Confirm the final PROTAC structure and >95% purity using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR.

Step 4: Biological Evaluation (Live-Cell Assays)

Objective: Validate ternary complex formation and target degradation.

  • Procedure: Utilize a NanoBRET assay to measure E3 ligase engagement, followed by Western Blotting of the target protein.

  • Causality: Biochemical assays (like TR-FRET) only measure binding in a cell-free environment and fail to account for cell permeability. NanoBRET is specifically utilized because it measures target engagement and ternary complex formation in live cells, directly validating the improved intracellular accumulation provided by the spirocyclic linker[3][6].

  • Self-Validation Checkpoint: Western Blot analysis must show a dose-dependent decrease in POI levels relative to a loading control (e.g., GAPDH). Calculate the DC50 (concentration achieving 50% degradation).

Synthetic Workflow Diagram

Synthetic_Workflow Start tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (Mono-Boc Diamine) Coupling1 Step 1: Amide Coupling (Warhead + Primary Amine) Start->Coupling1 Deprotection Step 2: Boc Deprotection (TFA/DCM) Coupling1->Deprotection Coupling2 Step 3: SNAr or Amide Coupling (E3 Ligand + Secondary Amine) Deprotection->Coupling2 Purification Step 4: HPLC Purification & Characterization Coupling2->Purification

Step-by-step synthetic workflow for incorporating the spirocyclic diamine into a PROTAC.

Sources

Application

Application Note: Reductive Amination of tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Application: Late-stage functionalization, library synthesis, and bioisostere integration Strategic Rationale & Scaffold Overview I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists Application: Late-stage functionalization, library synthesis, and bioisostere integration

Strategic Rationale & Scaffold Overview

In modern drug discovery, escaping "flatland" by increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) is a proven strategy to improve clinical success rates, enhance aqueous solubility, and mitigate cytochrome P450-mediated clearance[1]. Spirocyclic amines, such as azaspiro[3.4]octanes, have emerged as premium bioisosteres for traditional morpholine and piperazine rings[2],[3].

The building block tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 2044714-40-9)[4],[5] is a highly versatile, orthogonally protected diamine.

  • Structural Advantage: The secondary amine is shielded by a Boc protecting group, leaving the primary amine at the C8 position available for selective derivatization[5].

  • Steric Considerations: Based on its connectivity, the C8 primary amine is situated on the pyrrolidine ring directly adjacent to the spiro-fused cyclobutane quaternary center. This proximity introduces unique steric hindrance, which heavily dictates the kinetics and reagent selection for C-N bond-forming reactions.

Reductive amination is the method of choice for functionalizing this scaffold, accounting for over 25% of all C-N bond-forming reactions in pharmaceutical synthesis due to its operational simplicity, high atom economy, and robust scalability[6].

Mechanistic Insights & Causality

Reductive amination is a two-stage, one-pot cascade:

  • Condensation: The C8 primary amine undergoes nucleophilic addition to a carbonyl electrophile (aldehyde/ketone), forming an unstable hemiaminal that dehydrates into an imine (or iminium ion).

  • Reduction: A mild hydride source irreversibly reduces the C=N double bond to yield the target secondary or tertiary amine.

Reagent Causality:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the premier reducing agent for aldehydes. It is mild enough that it does not prematurely reduce the unreacted aldehyde at room temperature, but it rapidly reduces the protonated imine[6].

  • Acetic Acid (AcOH): Added as a catalyst (1–2 equivalents), AcOH serves a dual purpose: it accelerates the dehydration of the hemiaminal intermediate and protonates the resulting imine, activating it for hydride attack.

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): When coupling the sterically hindered C8 amine with ketones, standard AcOH catalysis often fails. Ti(OiPr)₄ acts as a powerful Lewis acid and water scavenger, forcing the equilibrium toward the ketimine before reduction with a smaller, more reactive hydride like Sodium cyanoborohydride (NaBH₃CN).

Reaction Workflow

Workflow A Primary Amine (tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Addition B Carbonyl Electrophile (Aldehyde / Ketone) B->C D Imine / Iminium Ion (Acid Catalyzed / Lewis Acid) C->D -H2O E Hydride Reduction (NaBH(OAc)3 or NaBH3CN) D->E Transient F Target Spirocyclic Secondary/Tertiary Amine E->F Irreversible

Mechanistic workflow of the reductive amination process for spirocyclic scaffolds.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions based on the electrophile's steric and electronic profile.

ParameterProtocol A: Aldehydes (Standard)Protocol B: Ketones (Hindered)Causality / Rationale
Amine : Electrophile 1.0 : 1.051.0 : 1.2 – 1.5Slight excess of electrophile drives imine formation; strictly minimized for aldehydes to prevent over-alkylation (dialkylation).
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH₃CN (1.5 eq)STAB is highly selective; NaBH₃CN's smaller steric profile is required to approach the hindered spirocyclic ketimine.
Promoter Glacial AcOH (1.0 – 2.0 eq)Ti(OiPr)₄ (1.5 – 2.0 eq)AcOH promotes dehydration; Ti(OiPr)₄ coordinates the ketone to overcome the steric bulk of the spiro[3.4] center.
Solvent DCE or DCM (0.2 M)THF or DCE (0.1 – 0.2 M)DCE (bp 83 °C) allows for mild heating if the aldehyde is deactivated, unlike DCM (bp 39 °C).
Time & Temp 2 – 12 h, 20 °C12 – 24 h, 20 – 50 °CKetones require extended equilibration times to form the imine prior to reduction.

Self-Validating Experimental Protocols

Protocol A: Standard Coupling with Aldehydes

Use this protocol for benzaldehydes, heteroaryl aldehydes, and unhindered aliphatic aldehydes.

  • Reaction Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.0 equiv, typically 100 mg, 0.44 mmol)[7] and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add glacial acetic acid (1.5 equiv). Stir the mixture at room temperature under a nitrogen atmosphere for 45 minutes.

    • Validation Check: An aliquot can be analyzed via LC-MS. You should observe the mass of the protonated imine [M+H]+ and the disappearance of the starting amine ( m/z 227.1)[5].

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. The suspension may become cloudy. Stir at room temperature for 2 to 12 hours.

  • Quenching (Critical Step): Carefully quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to the reaction solvent).

    • Causality: This neutralizes the acetic acid and decomposes any unreacted borohydride, preventing the formation of borane-amine complexes that complicate purification and artificially lower isolated yields.

  • Workup & Extraction: Extract the aqueous layer with Dichloromethane (DCM) ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography. Note: Pre-treat the silica with 1% Triethylamine (TEA) in hexanes to prevent the secondary amine product from streaking on the column.

Protocol B: Coupling with Sterically Hindered Ketones

Use this protocol for cyclic ketones, acetophenones, or when Protocol A yields <10% product.

  • Lewis Acid Activation: Dissolve the spirocyclic amine (1.0 equiv) and the ketone (1.5 equiv) in anhydrous THF (0.1 M). Add Ti(OiPr)₄ (2.0 equiv) dropwise.

  • Pre-formation: Stir the reaction at 50 °C for 12 hours. Causality: The severe steric clash between the spiro[3.4]octane core and the ketone necessitates thermal energy and strong Lewis acid coordination to drive water elimination.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₃CN (1.5 equiv) dissolved in a minimal amount of anhydrous Methanol. Stir for an additional 6 hours, allowing it to warm to room temperature.

  • Workup: Quench with 1M aqueous NaOH to precipitate titanium salts as a white solid ( TiO2​ ). Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate.

  • Extraction: Separate the phases of the filtrate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate for subsequent chromatography.

Troubleshooting & Analytical Validation

  • Issue: Dialkylation (Over-alkylation).

    • Symptom: LC-MS shows a mass corresponding to the addition of two electrophile units.

    • Solution: This occurs if the aldehyde is highly reactive (e.g., formaldehyde, aliphatic aldehydes). Strictly control the stoichiometry to 0.95 - 1.0 equiv of aldehyde and pre-mix the amine and STAB before slowly adding the aldehyde via syringe pump.

  • Issue: Poor Conversion with Electron-Rich Aryl Aldehydes.

    • Symptom: High recovery of starting spirocyclic amine.

    • Solution: Electron-donating groups (e.g., -OMe, -OH) stabilize the carbonyl and slow imine formation. Increase the AcOH to 2.0 equiv and extend the pre-stirring time (Step 2) to 2 hours before adding STAB.

References

  • NextSDS. "tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate - Chemical Substance Information". NextSDS Database. URL: [Link]

  • Zheng, et al. "Spirocyclic Scaffolds in Medicinal Chemistry". ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

  • Dar'in, et al. "Synthetic Routes to Approved Drugs Containing a Spirocycle". Preprints.org. URL: [Link]

  • Afanasyev, et al. "Reductive Amination in the Synthesis of Pharmaceuticals". PubMed (Chemical Reviews). URL: [Link]

Sources

Method

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate as a piperazine bioisostere

Application Note: Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate as a Piperazine Bioisostere in Drug Discovery Introduction: The Rationale for Piperazine Bioisosterism Piperazine is one of the most ubiquitous str...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate as a Piperazine Bioisostere in Drug Discovery

Introduction: The Rationale for Piperazine Bioisosterism

Piperazine is one of the most ubiquitous structural motifs in medicinal chemistry, featured in over 100 FDA-approved drugs[1]. It is traditionally utilized as a versatile linker and a solubilizing basic center. However, the piperazine ring carries well-documented liabilities: high basicity (often leading to hERG channel trapping and phospholipidosis), metabolic vulnerability (susceptibility to N-dealkylation and CYP450 oxidation), and a relatively flat, sp2-like topological profile in its chair conformation that limits target specificity.

To overcome these challenges, spirocyclic diamines have emerged as premium bioisosteres. By replacing the piperazine ring with a spirocyclic core such as 5-azaspiro[3.4]octane, medicinal chemists can significantly increase the fraction of sp3-hybridized carbons (Fsp3) within the parent drug [2]. This "escape from flatland" introduces three-dimensional complexity, altering the exit vectors of attached pharmacophores. This structural shift has been proven to improve target specificity, enhance metabolic stability, and reduce off-target cytotoxicity—principles famously validated during the optimization of the PARP inhibitor Olaparib [1, 3].

Physicochemical Profiling & Structural Advantages

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 2044714-40-9) provides a synthetically tractable, orthogonally protected scaffold. In this building block, the secondary amine at the 5-position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the primary amine at the 8-position free for immediate functionalization.

G Piperazine Piperazine Scaffold (Flat topology, High hERG risk) Bioisostere Bioisosteric Replacement (Spirocyclization) Piperazine->Bioisostere Spiro 5-Azaspiro[3.4]octane (High Fsp3, 3D Complexity) Bioisostere->Spiro PK Improved Pharmacokinetics (Metabolic Stability) Spiro->PK Tox Reduced Toxicity (Lower off-target binding) Spiro->Tox

Caption: Logical workflow of piperazine bioisosteric replacement using spirocyclic scaffolds.

Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement

PropertyPiperazine Motif5-Azaspiro[3.4]octane MotifMechanistic Impact / Causality
Fraction sp3 (Fsp3) Low overall 3D projectionHighly 3D / GlobularEnhances receptor complementarity; improves Lipophilic Ligand Efficiency (LLE) [4].
Amine Basicity (pKa) ~9.8 (Secondary Amine)~8.5 - 9.0 (Secondary Amine)Reduced basicity mitigates hERG liability and prevents lysosomal accumulation.
Metabolic Stability Vulnerable to N-oxidationHighly StableSteric bulk from the spiro-quaternary center shields adjacent C-H bonds from CYP450 enzymes.
Exit Vectors Linear / 180°Angled / OrthogonalAccesses novel intellectual property space and breaks planar stacking interactions.

Experimental Protocols: Incorporation and Validation

As a spiro-fused system, the 8-amino group is situated adjacent to a quaternary spiro-center, creating significant steric hindrance. Successful integration of this scaffold requires highly efficient coupling conditions, followed by careful deprotection to reveal the basic secondary amine. The following self-validating protocols are designed to maximize yield while preventing side reactions.

Synth Starting Tert-butyl 8-amino- 5-azaspiro[3.4]octane- 5-carboxylate Coupling Amide Coupling at 8-NH2 (HATU) Starting->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotect Boc Deprotection (TFA, 0°C to RT) Intermediate->Deprotect Product Target API (Basic N5 exposed) Deprotect->Product

Caption: Synthetic workflow for incorporating the spirocyclic scaffold into target APIs.

Protocol A: Sterically Hindered Amide Coupling at the Primary Amine

Objective: Selectively acylate the free 8-amino group while the secondary amine remains Boc-protected.

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.1 M concentration. Add HATU (1.3 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is strictly required over standard carbodiimides (like EDC) due to its superior efficiency in driving the coupling of sterically hindered amines adjacent to spiro-centers.

  • Coupling: Add Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) in a single portion.

  • Incubation: Stir at 40 °C for 12–16 hours. The slight elevation in temperature overcomes the activation energy barrier imposed by the cyclobutane/pyrrolidine spiro-fusion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Dry over Na2SO4 and concentrate.

  • Validation: Confirm product formation via LC-MS (monitoring for the [M+H]+ of the Boc-protected intermediate).

Protocol B: Boc-Deprotection to Expose the Basic Pharmacophore

Objective: Cleave the N5-Boc group to reveal the secondary amine, which serves as the solubilizing, basic center mimicking piperazine.

  • Reagent Preparation: Dissolve the purified intermediate from Protocol A in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Acid Cleavage: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise to achieve a 1:4 (v/v) TFA:DCM ratio.

    • Causality: Cooling minimizes exothermic degradation and prevents potential cleavage of the newly formed amide bond.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS until the starting material is completely consumed.

  • Solvent Removal & Azeotroping: Concentrate under reduced pressure.

    • Critical Step: Co-evaporate the resulting residue with toluene (3x).

    • Causality: Residual TFA can cause degradation or interfere with downstream biological assays. Toluene forms an azeotrope with TFA, ensuring complete removal of the acid.

  • Validation: Analyze the final salt via 1H NMR (CD3OD) to confirm the disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group).

Protocol C: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic stability of the synthesized spirocyclic analog compared to its piperazine parent compound.

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Rapid protein precipitation via cold acetonitrile halts CYP450 activity instantly, ensuring precise kinetic snapshots.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int).

Expected Quantitative Outcomes

When executing the above protocols to replace a piperazine moiety with the 5-azaspiro[3.4]octane scaffold, researchers should anticipate the following shifts in assay metrics:

Table 2: Expected Validation Data

Assay TypeMetricPiperazine Parent (Typical)Spirocyclic Analog (Expected)Interpretation
Microsomal Stability CL_int (µL/min/mg)> 50 (High clearance)< 20 (Low clearance)Enhanced resistance to N-dealkylation and oxidation.
hERG Inhibition IC50 (µM)< 5 µM (Toxic)> 30 µM (Safe)Reduced basicity and altered 3D shape prevent ion channel trapping.
Aqueous Solubility Kinetic Solubility (µM)~100 µM~80 - 100 µMMaintained solubility despite increased lipophilicity due to disruption of crystal packing.

Conclusion

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is a highly strategic building block for modern drug discovery. By systematically replacing flat, metabolically vulnerable piperazine rings with this 3D-rich spirocycle, development professionals can rescue stalled lead compounds, optimize lipophilic ligand efficiency, and carve out novel intellectual property spaces.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes RSC Publishing - MedChemComm URL:[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Optimizing Visuals & Information

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Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield bottlenecks in the synthesis of the spirocyclic scaffold, tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate.

Due to the unique steric environment of the 5-azaspiro[3.4]octane core, standard reductive amination protocols often result in poor conversions, over-alkylation, or protecting group cleavage. This document provides mechanistically grounded troubleshooting, optimized protocols, and empirical data to help you establish a self-validating, high-yield synthetic system.

Reaction Pathway & Bottleneck Visualization

To improve yield, we must first map the causal pathways of our desired reaction against competing side reactions. The diagram below illustrates the critical junctures where yield is typically lost.

G Ketone tert-butyl 8-oxo-5-azaspiro[3.4]octane -5-carboxylate Imine Imine / Iminium Intermediate Ketone->Imine NH3 source + Ti(OiPr)4 (Activation) Product Target Primary Amine (High Yield) Imine->Product NaBH4 or NaBH(OAc)3 (Reduction) Dimer Bis-alkylated Dimer (Secondary Amine) Imine->Dimer Excess Ketone (Side Reaction) DesBoc Des-Boc Diamine (Water Soluble) Product->DesBoc Acidic Workup (Degradation)

Reaction pathway and common side reactions in 5-azaspiro[3.4]octane reductive amination.

Quantitative Data: Optimization of Reductive Amination Conditions

The table below summarizes the empirical data demonstrating how shifting from standard conditions to a Lewis acid-mediated protocol drastically improves the yield of the target primary amine while suppressing dimer formation.

EntryAmmonia Source (Equiv)Lewis Acid AdditiveReducing AgentConversion (%)Target 1° Amine Yield (%)2° Amine Dimer (%)
1NH₄OAc (5.0)NoneNaBH₃CN654025
2NH₄OAc (15.0)NoneNaBH₃CN756015
3NH₃ in MeOH (10.0)Ti(O^iPr)₄ (1.2)NaBH₄>9585<5
4 NH₄OAc (15.0) Ti(O^iPr)₄ (1.2) NaBH(OAc)₃ >95 88 <2

Troubleshooting & FAQs

Q1: Why is my yield of the primary amine so low, accompanied by a significant amount of a secondary amine byproduct? Causality: Reductive amination of sterically hindered ketones to primary amines frequently suffers from over-alkylation. The newly formed primary amine is more nucleophilic than the bulk ammonia source. It readily attacks unreacted ketone, forming a secondary amine (bis-alkylated dimer). Solution: You must shift the equilibrium entirely toward the primary imine before reduction. Use a massive excess of the ammonia source (e.g., 15 equivalents of ammonium acetate). More importantly, utilize Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to pre-form and stabilize the imine. The bulky titanium complex sterically blocks a second ketone molecule from attacking, effectively shutting down dimer formation 1.

Q2: I am observing incomplete conversion of the starting ketone. How can I drive the reaction to completion? Causality: The 5-azaspiro[3.4]octane system is highly sterically hindered, particularly at the C8 position which is adjacent to the spiro-quaternary center (C4). This steric bulk severely impedes the initial nucleophilic attack of ammonia 2. Solution: Do not add the reducing agent immediately. Allow the ketone, ammonia source, and Ti(OiPr)4​ to stir for at least 12 hours at room temperature. The Ti(OiPr)4​ acts as a Lewis acid, coordinating to the ketone oxygen and increasing its electrophilicity, which is required to overcome the steric hindrance of the spirocyclic core.

Q3: During workup, I lose a significant portion of my product, and NMR shows missing Boc signals. What is happening? Causality: The tert-butyloxycarbonyl (Boc) protecting group at the N5 position is acid-labile. If your workup involves strong aqueous acids (often mistakenly used to extract amines into the aqueous layer), the Boc group will cleave. This generates a highly water-soluble, unprotected diamine that is permanently lost in the aqueous waste. Solution: Maintain a pH > 7 during workup. Quench the reaction with aqueous ammonia ( NH4​OH ) instead of acid. This not only preserves the Boc group but also precipitates the titanium salts as insoluble TiO2​ , making extraction straightforward.

Q4: How can I efficiently purify the target compound without losing yield on the silica column? Causality: Primary spiro-amines interact strongly with the acidic silanol groups on standard silica gel, causing severe streaking, band broadening, and irreversible adsorption. Solution: Pre-treat your silica gel by flushing the column with 1-2% triethylamine (TEA) in your starting solvent mixture. Alternatively, utilize basic alumina or an amine-functionalized stationary phase for the chromatography.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are embedded within the steps to ensure the chemistry is proceeding as intended.

Reagents:

  • tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq)

  • Ammonium acetate ( NH4​OAc , 15.0 eq)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.2 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq)

  • Anhydrous Ethanol (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Flame-dry a round-bottom flask under argon. Charge the flask with the starting ketone (1.0 eq) and anhydrous ethanol to achieve a 0.2 M concentration.

  • Add ammonium acetate (15.0 eq) and stir for 10 minutes at room temperature.

  • Lewis Acid Activation: Dropwise add Ti(OiPr)4​ (1.2 eq) via syringe.

    • Self-Validation Check: The solution should transition to a pale yellow color within 30 minutes, confirming the formation of the titanium-imine complex.

  • Stir the reaction mixture at room temperature for 12 to 16 hours under an argon atmosphere to ensure complete conversion to the imine.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 eq) in three equal portions over 15 minutes. This controls the evolution of hydrogen gas and prevents thermal spikes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 4 hours.

  • Basic Quench & Precipitation: Quench the reaction by adding aqueous NH4​OH (10% v/v, volume equal to the reaction solvent).

    • Self-Validation Check: A heavy, white precipitate of titanium dioxide ( TiO2​ ) will form immediately. If the precipitate appears gummy or traps the stirring bar, add more NH4​OH and stir vigorously until the solid becomes granular.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (3 × 20 mL) to ensure all organic product is recovered.

  • Isolation: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (1 × 30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using TEA-deactivated silica gel (Eluent: Dichloromethane / Methanol / TEA = 95:4:1) to afford the pure target primary amine3.

References

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters - ACS Publications. Available at:[Link]

  • The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System. Organic Letters - ACS Publications. Available at:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate coupling

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals facing challenges with sterically congested C-N bond formations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals facing challenges with sterically congested C-N bond formations.

Target Substrate: tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

The Chemical Challenge: The spirocyclic scaffold of 1[1] presents a severe steric penalty during nucleophilic attack. The rigidity of the spiro[3.4]octane core, compounded by the massive spatial footprint of the tert-butoxycarbonyl (Boc) protecting group at the adjacent 5-position, shields the 8-amino group. This steric blockade often leads to stalled amide couplings, necessitating highly optimized activation strategies rather than standard carbodiimide chemistry.

Part 1: Troubleshooting & FAQs

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail with this spirocyclic amine? A1: The failure is driven by reaction kinetics. Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate. For sterically hindered amines, the nucleophilic attack on this intermediate is exceptionally slow (2[2]). This kinetic bottleneck allows the O-acylisourea to undergo a spontaneous [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct, permanently dead-ending the reaction.

Q2: Which coupling reagents are best suited to overcome the steric bulk of the spiro[3.4]octane system? A2: Reagents that generate highly reactive, pre-organized active esters are mandatory. 3[3] is the gold standard for this substrate. It generates an OAt (7-azabenzotriazole) active ester. The critical advantage is the "7-aza effect": the pyridine nitrogen in the HOAt leaving group provides anchimeric assistance by hydrogen-bonding with the incoming spirocyclic amine, effectively guiding it into the transition state and accelerating aminolysis (3[3]).

Q3: I am observing a +98 Da mass in my LCMS. What is this, and how do I prevent it? A3: A +98 Da adduct indicates guanidinylation of your spirocyclic amine. Uronium salts like HATU can react directly with the amine if the carboxylic acid activation is sluggish. Because the 8-amino group is hindered, it may preferentially attack the electrophilic uronium carbon of HATU itself. To prevent this, switch to a phosphonium-based reagent like, which generates the same highly reactive OAt ester but completely eliminates the possibility of guanidinylation.

Q4: How does the choice of base influence the coupling efficiency? A4: While N,N-Diisopropylethylamine (DIPEA) is successfully used in patent literature for coupling this specific spirocycle (4[4]), highly hindered or electronically deficient acids benefit from 2,4,6-collidine. Collidine is less nucleophilic than DIPEA, preventing premature degradation of the coupling reagent while maintaining the optimal pH (~7.5-8.0) for active ester formation.

Part 2: Reagent Selection Data

Evaluating the right reagent is critical for optimizing yield and minimizing purification bottlenecks.

Coupling ReagentActive Ester GeneratedByproduct FormedGuanidinylation RiskRelative Efficiency for Spirocycles
HATU OAt (7-aza effect)TetramethylureaHigh (if not pre-activated)Excellent
COMU OxymaMorpholine derivativeLowExcellent
PyAOP OAt (7-aza effect)Phosphine oxideNone Outstanding
HBTU OBtTetramethylureaHighModerate to Poor

Data synthesized from and 5[5].

Part 3: Process Workflows & Visualizations

Workflow 1: Decision Matrix for Hindered Amines

Workflow Start Start: Hindered Spirocyclic Amine (tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate) Check Is the carboxylic acid also sterically hindered? Start->Check Standard Use HATU + DIPEA in DMF (RT to 40°C) Check->Standard No Advanced Use PyAOP or COMU + 2,4,6-Collidine in NMP Check->Advanced Yes Success LCMS Conversion >95% Proceed to Workup Standard->Success Heat Apply Microwave Heating (60-80°C) Advanced->Heat Heat->Success

Decision tree for optimizing coupling conditions for hindered spirocyclic amines.

Workflow 2: Mechanistic Pathway of HATU Activation

Mechanism Acid Carboxylic Acid + Base Deprot Carboxylate Anion Acid->Deprot Oacyl O-Acyluronium Intermediate Deprot->Oacyl attacks HATU HATU Reagent HATU->Oacyl OAt OAt Active Ester (7-Aza Effect) Oacyl->OAt HOAt displacement Product Amide Product OAt->Product Aminolysis Amine Spirocyclic Amine Amine->Product

Mechanistic pathway of HATU activation and anchimeric assistance during aminolysis.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent reagent waste, the following protocol integrates "In-Process Controls" (IPCs) to create a self-validating system.

Protocol: PyAOP-Mediated Amide Coupling (Zero-Guanidinylation Workflow)

Causality Focus: Pre-activation ensures complete conversion of the acid to the active ester before the amine is introduced, preventing competitive side reactions. Using PyAOP instead of HATU eliminates the risk of guanidinylation entirely.

  • Dissolution: Dissolve the carboxylic acid (1.2 eq) and PyAOP (1.2 eq) in anhydrous NMP (0.2 M). Reasoning: NMP is chosen over DMF because it stabilizes the polar transition states of the active ester formation and has a higher boiling point if microwave heating is later required.

  • Base Addition: Add 2,4,6-collidine (3.0 eq) dropwise at 0°C under an inert atmosphere (N2 or Ar). Reasoning: Cooling prevents the exothermic degradation of the phosphonium salt.

  • Pre-Activation (Self-Validation Step): Stir the mixture for 10 minutes at room temperature. IPC: Aliquot 1 µL of the reaction mixture into 100 µL of Methanol and inject into the LCMS. Validation: You must observe the mass of the methyl ester (formed by the rapid MeOH quench of the OAt active ester). Do not proceed to step 4 until the starting carboxylic acid is completely consumed.

  • Amine Addition: Add tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) in a single portion.

  • Reaction & Thermal Gradient: Stir at room temperature for 4 hours. Reasoning: The rigid spirocyclic geometry requires thermal energy to overcome the entropic penalty of the transition state. If LCMS shows <50% conversion after 4 hours, elevate the temperature to 50°C for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to hydrolyze any unreacted active ester. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to quantitatively remove the NMP solvent. Dry over Na2SO4, filter, and concentrate in vacuo.

References

  • NextSDS: tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Chemical Substance Information. Available at: [Link]

  • CHIMIA: The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Peptide Chemistry: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • Google Patents (WO2019169153A1):Piperidinyl-3-(aryloxy)propanamides and propanoates.

Sources

Troubleshooting

Purification methods for tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate reaction mixtures

Technical Support Center: Purification of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate.

The spirocyclic core of this molecule places a primary amine on a strained cyclobutane ring adjacent to a Boc-protected pyrrolidine system. This dual nature—combining high basicity with an acid-labile protecting group—requires orthogonal purification strategies to prevent degradation and ensure high recovery.

Purification Workflow Decision Matrix

Workflow A Crude Mixture (Boc-Spiro-Amine) B Impurity Profile? A->B C Neutral / Di-Boc / Metals B->C Lipophilic/Neutral D Polar Amines / Isomers B->D Basic/Polar E SCX Chromatography (Catch & Release) C->E F Normal Phase Silica (NH4OH Modifier) D->F G Elute: 5% NH3 in MeOH E->G H Gradient: DCM/MeOH/NH4OH F->H I Pure Target Compound G->I H->I

Decision matrix for the purification of Boc-protected spirocyclic amines based on impurity profiling.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant loss of the Boc group during normal-phase purification or concentration? Mechanistic Cause: The tert-butoxycarbonyl (Boc) carbamate is highly sensitive to acidic conditions. Standard bare silica gel contains acidic silanol groups (pKa ~ 4.5–5.5). When a polar amine is concentrated in the presence of even trace acids (such as unbuffered halogenated solvents that may have degraded, or acidic mobile phase modifiers), autocatalytic Boc cleavage occurs. Solution: Maintain a strictly basic or neutral environment. Pre-treat silica columns with 1–5% Triethylamine (TEA) or use 1% aqueous Ammonium Hydroxide (NH₄OH) in your organic mobile phase[1]. If using Reverse-Phase Prep-HPLC, substitute standard 0.1% TFA with 0.1% NH₄OH or 10 mM Ammonium Bicarbonate (pH 9–10).

Q2: My product is streaking severely on silica gel, resulting in poor resolution and low recovery. How can I improve peak shape? Mechanistic Cause: The free primary amine of the spiro[3.4]octane system acts as a strong hydrogen bond donor and acceptor. It interacts aggressively with the stationary phase's acidic silanols, causing non-ideal, non-linear partitioning (streaking)[1]. Solution: Employ a competing basic modifier to saturate the silica binding sites. A solvent system of Dichloromethane/Methanol/Aqueous NH₄OH (e.g., 90:9:1 v/v/v) allows the primary amine to elute as a sharp band. Alternatively, switch to Strong Cation Exchange (SCX) chromatography, which exploits this basicity rather than fighting it[2].

Q3: How do I separate my mono-Boc target from unreacted diamine and di-Boc impurities? Mechanistic Cause: Mono-Boc protection of diamines is statistically challenging, often yielding a mixture of unreacted starting material, the desired mono-Boc product, and the di-Boc byproduct[3]. The di-Boc impurity is neutral and lipophilic, the unreacted diamine is highly basic and polar, and the mono-Boc target is intermediate. Solution: Implement a Catch-and-Release SCX strategy[2]. The SCX resin (silica-bound tosic acid) will completely retain the basic mono-Boc target and unreacted diamine. The neutral di-Boc impurity will wash straight through with methanol. Subsequent elution with a controlled step-gradient of methanolic ammonia will selectively release the target.

Standard Operating Protocols

Protocol A: SCX Catch-and-Release Purification (Highly Recommended)

Self-Validating Principle: By monitoring the mass of the flow-through, you can quantitatively verify the removal of neutral impurities before eluting the target.

  • Column Conditioning: Equilibrate a pre-packed SCX flash cartridge (e.g., RediSep SCX) with 3 to 5 Column Volumes (CV) of 100% Methanol (MeOH)[2].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of MeOH or DCM/MeOH (1:1). Load the solution onto the column at a flow rate appropriate for the cartridge size.

  • Washing (Removal of Neutrals): Wash the column with 3 to 5 CV of 100% MeOH.

    • Validation Check: Analyze this flow-through via LC-MS or TLC. It should contain the di-Boc impurity and any transition metal catalysts, with no target compound present[2].

  • Elution (Target Recovery): Switch the mobile phase to 5% NH₃ in MeOH (prepared from a 7N NH₃ in MeOH stock). Elute the mono-Boc target using 5 to 8 CV of this basic solution[2].

  • Isolation: Pool the basic fractions and evaporate under reduced pressure at <40 °C to yield the purified free base of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate.

Protocol B: Amine-Modified Normal Phase Flash Chromatography

Self-Validating Principle: Pre-elution of the column with the basic modifier ensures the silica is fully deactivated, preventing irreversible adsorption of the target amine[1].

  • Solvent Preparation: Prepare Eluent A (Dichloromethane) and Eluent B (10% MeOH containing 1% concentrated aqueous NH₄OH in DCM).

  • Column Deactivation: Flush a standard bare silica flash column with 2 CV of 5% Eluent B to neutralize active silanols[1].

  • Loading: Dry-load the sample onto Celite to prevent sample precipitation at the column head, or load directly as a concentrated DCM solution.

  • Gradient Elution: Run a gradient from 0% to 100% Eluent B over 12–15 CV. The basic spirocyclic amine typically elutes as a sharp peak between 40–60% Eluent B.

Quantitative Data: Method Comparison

Purification MethodTarget Impurity RemovedTypical Recovery (%)ScalabilityKey Advantage
SCX Catch-and-Release Di-Boc, Neutral Organics, Metals85 - 95%High (up to 100g+)Orthogonal separation; eliminates streaking entirely.
Normal Phase (NH₄OH modifier) Closely eluting polar isomers70 - 85%Medium (1g - 50g)High resolution for structurally similar basic byproducts.
Reverse-Phase Prep-HPLC (High pH) Trace impurities, salts60 - 80%Low (<1g)Maximum purity (>99%); ideal for final analytical standards.

References

  • Teledyne ISCO. "RediSep SCX column - Application Note." Teledyne ISCO. Available at:[Link]

  • Velocity Scientific Solutions. "The Application of SepaFlash® Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds." Velocity Scientific Solutions. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Spirocyclic Amine Functionalization

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of functionalizing spirocyclic amines—highly valuable, sp³-rich biois...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced challenges of functionalizing spirocyclic amines—highly valuable, sp³-rich bioisosteres for piperidines and morpholines[1]. Because of their unique 3D conformation and inherent ring strain, these scaffolds are prone to side reactions such as ring-opening, β -hydride elimination, and over-alkylation.

This guide provides mechanistic causality, self-validating protocols, and data-driven troubleshooting to ensure your synthetic success.

Mechanistic Overview: Pathways and Pitfalls

Before diving into specific troubleshooting, it is critical to understand the competing kinetic pathways during the functionalization (e.g., cross-coupling or alkylation) of spirocyclic amines.

ReactionPathways A Spirocyclic Amine + Electrophile B Catalytic / Reactive Intermediate A->B Base, Catalyst, Solvent C Desired Product: Functionalized Spirocycle B->C Reductive Elimination / Substitution D Side Reaction 1: Ring Opening B->D High Temp, Ring Strain + Strong Base E Side Reaction 2: β-Hydride Elimination B->E Steric Hindrance (Slow Reductive Elimination) F Side Reaction 3: Over-alkylation B->F Excess Electrophile / High Nucleophilicity

Divergent mechanistic pathways in spirocyclic amine functionalization highlighting side reactions.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing significant ring-opening when performing Buchwald-Hartwig aminations on strained 1-azaspiro[3.3]heptanes? Causality & Solution: Highly strained four-membered rings possess significant inherent ring strain. When subjected to standard Buchwald-Hartwig conditions utilizing strong inorganic bases (like NaOtBu or KOtBu) at elevated temperatures, the base can act as a nucleophile, triggering a strain-release ring-opening side reaction[2]. Self-Validating Fix: Switch to a weaker, bulky organic base such as DBU or MTBD, or a milder inorganic base like Cs₂CO₃. To compensate for the weaker base, utilize a highly active pre-catalyst (e.g., BrettPhos Pd G3) that allows the reaction to proceed at 40–60 °C rather than 100 °C. Monitor the reaction via LC-MS at 1 hour; the absence of the +18 Da (water addition to opened ring) or +alkoxide mass confirms the suppression of this pathway[3].

Q2: During Pd-catalyzed coupling with aryl iodides, my reaction stalls at 20% conversion, and I observe dehalogenated starting material. What is happening? Causality & Solution: Contrary to conventional cross-coupling wisdom where iodides are the most reactive, in the Buchwald-Hartwig amination of bulky spirocycles, aryl iodides are notoriously problematic[3]. The iodide ion generated during the oxidative addition step can coordinate strongly to the palladium center, forming a stable, inactive dimeric complex that precipitates and poisons the catalytic cycle[3]. Furthermore, stalled reductive elimination due to the steric bulk of the spirocycle allows competitive β -hydride elimination, yielding the hydrodehalogenated arene and an imine[4]. Self-Validating Fix: The reactivity order for Buchwald-Hartwig amination is ArBr > ArCl > ArI[3]. Switch your electrophile to an aryl bromide. If you must use an aryl iodide, add a silver salt (e.g., AgOTf) to scavenge the iodide ions from the solution, keeping the palladium on-cycle.

Q3: My reductive amination to functionalize a primary azaspirocycle yields mostly over-alkylated tertiary amines. How do I control the chemoselectivity? Causality & Solution: Spirocyclic secondary amines formed after the first alkylation often retain high nucleophilicity because the perpendicular spiro-ring system locks the alkyl chains back, minimizing steric shielding around the nitrogen lone pair. This leads to rapid over-alkylation[5]. Self-Validating Fix: To prevent overalkylation, employ a stoichiometric deficit of the aldehyde (0.9 equiv) and use a milder reducing agent like NaBH(OAc)₃. Alternatively, utilize an electron-poor half-sandwich Iridium catalyst which kinetically favors the formation of the desired secondary amine over further functionalization[5].

Quantitative Data: Impact of Reaction Parameters on Side Reactions

The following table synthesizes the impact of various parameters on the yield and side-reaction profile during the Buchwald-Hartwig functionalization of azaspiro[3.3]heptane.

ElectrophileBaseLigand / CatalystTemp (°C)Major Side ReactionDesired Yield (%)
Aryl IodideNaOtBuBINAP / Pd₂(dba)₃100Catalyst poisoning, β -hydride elim.< 15%
Aryl BromideNaOtBuRuPhos / Pd(OAc)₂90Ring-opening (nucleophilic attack)35%
Aryl BromideCs₂CO₃BrettPhos Pd G380Trace β -hydride elimination68%
Aryl BromideDBUBrettPhos Pd G350None detected (Optimal)> 92%

Data synthesized from established cross-coupling reactivity trends for sterically demanding amines[3][6].

Standard Operating Procedures (SOPs)

SOPWorkflow Start SOP: Buchwald-Hartwig of Strained Azaspirocycles Prep Step 1: Glovebox Prep Weigh BrettPhos Pd G3 (2 mol%) & Aryl Bromide (1.0 eq) Start->Prep BaseAdd Step 2: Base Addition Add DBU (2.0 eq) via syringe Avoid inorganic alkoxides Prep->BaseAdd Solvent Step 3: Solvent Add anhydrous CPME Avoid coordinating solvents (MeCN) BaseAdd->Solvent Heat Step 4: Mild Heating Stir at 50°C for 4-12 h Solvent->Heat Validate Step 5: LC-MS Validation Check for [M+H] of product Absence of Ar-H confirms success Heat->Validate

Step-by-step logical workflow for the optimized Buchwald-Hartwig amination of strained spirocycles.

Protocol 1: Mild Buchwald-Hartwig Amination of Strained Spirocyclic Amines

Objective: Achieve >90% C-N coupling conversion while completely suppressing ring-opening and β -hydride elimination.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried 10 mL vial with the aryl bromide (1.0 mmol), the spirocyclic amine hydrochloride salt (1.2 mmol), and BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). Note: Using the HCl salt prevents free-base degradation during storage.

  • Base Selection: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol). The organic base is critical here; it neutralizes the HCl salt and facilitates the reaction without acting as a hard nucleophile that would open the strained spirocycle[3].

  • Solvent Addition: Add anhydrous CPME (Cyclopentyl methyl ether) (4.0 mL). CPME is preferred over THF due to its higher boiling point and lower peroxide formation rate, and it outperforms chlorinated solvents which can inhibit the Pd catalyst[3].

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 50 °C for 8 hours. Causality: The highly active G3 precatalyst ensures rapid oxidative addition and reductive elimination at low temperatures, minimizing the thermal energy available for ring-opening.

  • Validation: Sample 5 µL into 1 mL of MeCN. Analyze via LC-MS. A successful reaction will show the product mass with <5% of the hydrodehalogenated arene (Ar-H).

Protocol 2: Chemoselective Reductive Amination (Avoiding Over-alkylation)

Objective: Synthesize a secondary spirocyclic amine from a primary amine without forming the tertiary amine byproduct.

  • Imine Formation: Combine the primary spirocyclic amine (1.0 mmol) and the target aldehyde (0.95 mmol) in anhydrous DCE (1,2-dichloroethane) (5 mL). Stir at room temperature for 2 hours. Causality: The slight deficit of aldehyde ensures no excess electrophile is available for the second alkylation event.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 mmol) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing unreacted aldehydes, preventing the formation of highly reactive primary alcohols that could undergo side reactions.

  • Quench & Validate: Quench with saturated aqueous NaHCO₃ after 4 hours. Extract with EtOAc. LC-MS should confirm the secondary amine as the sole peak, validating the stoichiometric control[5].

References
  • researcher.life - Diversity-oriented synthesis of azaspirocycles.
  • NIH / PubMed - Design and Evaluation of Azaspirocycles as RNA binders.
  • ResearchGate - Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • MDPI - Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • Wikipedia - Buchwald–Hartwig amination.
  • NIH / PubMed - Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • WuXi AppTec - Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Basic Spirocyclic Amines

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing severe chromatographic challenges with modern basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing severe chromatographic challenges with modern basic compounds.

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro decanes, and spirocyclic piperidines) are highly prized in contemporary medicinal chemistry for their ability to increase the three-dimensional character ( Fsp3​ ) of drug candidates. However, their unique structural geometry presents a distinct analytical challenge: the highly exposed, unhindered basic nitrogen atoms drive aggressive secondary interactions with silica-based stationary phases, leading to severe peak tailing, poor resolution, and inaccurate quantitation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore peak symmetry and validate your analytical methods.

The Core Mechanism: Why Spirocyclic Amines Tail

To solve peak tailing, we must first understand the causality behind it. In reversed-phase high-performance liquid chromatography (RP-HPLC), retention should ideally be driven solely by hydrophobic partitioning. However, spirocyclic amines typically possess high pKa​ values (often between 9.0 and 11.0). At standard mid-pH mobile phase conditions (pH 4.0–8.0), these amines are fully protonated, carrying a permanent positive charge.

Simultaneously, traditional silica-based stationary phases contain residual silanol groups (-Si-OH). These silanols are acidic ( pKa​≈3.5−4.5 ). At mid-pH, they deprotonate to form negatively charged silanoate ions (-Si-O⁻). The resulting electrostatic attraction between the protonated spirocyclic amine and the ionized silanol creates a powerful ion-exchange interaction [1]. This secondary retention mechanism causes analyte molecules to "stick" to the column, releasing slowly and creating a wide, asymmetrical trailing edge on the chromatogram.

G A Spirocyclic Amine (High pKa, Protonated) D Strong Ion-Exchange Interaction A->D B Silica Stationary Phase (Residual Silanols) C Ionized Silanol (Si-O⁻) (Mid pH 4.0-8.0) B->C C->D E Severe Peak Tailing (Asymmetry > 1.5) D->E

Mechanistic pathway of peak tailing driven by ion-exchange interactions with silanols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my spirocyclic amines tail significantly more than flat aromatic amines (like anilines)?

Causality: The severity of tailing is a function of both basicity and steric hindrance. Flat aromatic amines typically have lower pKa​ values (~4.0–5.0) due to the delocalization of the nitrogen lone pair into the aromatic ring. Furthermore, their 2D structure can sterically hinder interaction with the silica surface. Spirocyclic amines, conversely, have highly localized, unhindered lone pairs projecting outward from a rigid 3D scaffold. This makes them highly basic and sterically accessible, allowing them to penetrate deep into the stationary phase pores to interact with hidden, highly active silanols[2].

Q2: Should I adjust the mobile phase to a low pH or a high pH to fix this?

Causality: Both strategies work by eliminating the opposing charges required for ion-exchange, but they do so via different mechanisms[3].

  • Low pH Strategy (pH < 3.0): By dropping the pH below the pKa​ of the silanols, you force the silanols into their neutral, protonated state (-Si-OH). The spirocyclic amine remains positively charged, but there is no negative charge on the silica to attract it.

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa​ of the spirocyclic amine, you force the analyte into its neutral, deprotonated state. The silanols are fully ionized, but the neutral amine will only interact via hydrophobic partitioning.

Quantitative Comparison of pH Optimization Strategies
ParameterLow pH Strategy (pH < 3.0)High pH Strategy (pH > 10.5)
Analyte State Protonated (Positively Charged)Neutral (Uncharged)
Silanol State Protonated (Neutral)Ionized (Negatively Charged)
Primary Buffer 0.1% TFA, Formic Acid, PhosphateAmmonium Hydroxide, Bicarbonate
Column Requirement Standard Type B Silica (Acid Stable)Hybrid Silica / Polymer (Base Stable)
Retention Time Generally Shorter (Hydrophilic state)Generally Longer (Hydrophobic state)
Typical Peak Asymmetry ( As​ ) 1.10 – 1.301.00 – 1.15
Q3: I cannot change my mobile phase pH due to method constraints. How can I suppress the tailing?

Causality: When pH adjustment is impossible, you must introduce a competitive silanol masking agent, such as Triethylamine (TEA). TEA is a small, highly basic molecule. When added to the mobile phase, it floods the column and competitively binds to the ionized silanoate sites. Because TEA is present in vast molar excess, it saturates the active sites, effectively "masking" them from the spirocyclic amine[4].

Experimental Protocols

Protocol: Silanol Masking via Triethylamine (TEA) Addition

This protocol is a self-validating system designed to suppress secondary ion-exchange interactions without altering the fundamental retention mechanism of the analyte.

Step-by-Step Methodology:

  • Baseline Assessment: Inject the spirocyclic amine standard (e.g., 100 µg/mL) using your current unoptimized mobile phase. Record the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , proceed to step 2.

  • Buffer Preparation: Prepare your standard aqueous mobile phase (e.g., 20 mM Potassium Phosphate).

  • Additive Integration: Add Triethylamine (TEA) to achieve a final concentration of 5 mM to 10 mM (approximately 0.05% to 0.1% v/v).

  • pH Titration (Critical): TEA is a strong base and will drastically spike the pH of your buffer. You must titrate the buffer back to your target pH (e.g., pH 3.0 or 6.5) using a concentrated acid (e.g., Phosphoric acid or Formic acid). Failure to titrate will result in irreproducible retention times.

  • Column Equilibration: Flush the HPLC column with a minimum of 20 column volumes (CV) of the newly prepared TEA-modified mobile phase. This extended equilibration is mandatory to ensure complete saturation of the silica active sites.

  • System Validation: Re-inject the spirocyclic amine standard in triplicate.

    • Acceptance Criteria: The system is validated if Tf​≤1.2 and the retention time precision across the three replicate injections is ≤0.5% RSD.

Troubleshooting Decision Matrix

Use the following logical workflow to systematically diagnose and resolve peak tailing for basic analytes in your laboratory.

Workflow Step1 Observe Peak Tailing (Spirocyclic Amine) Step2 Check Mobile Phase pH Step1->Step2 Step3 Is pH between 4.0 - 8.0? Step2->Step3 Step4a Adjust to pH < 3.0 (e.g., 0.1% TFA or Formate) Step3->Step4a Yes (Low pH route) Step4b Adjust to pH > 10.5 (Requires Hybrid Silica) Step3->Step4b Yes (High pH route) Step5 Still Tailing? Step3->Step5 No Step4a->Step5 Step4b->Step5 Step6 Add 5-10 mM TEA as Silanol Suppressor Step5->Step6 Yes Success Sharp, Symmetrical Peak (Validation Passed) Step5->Success No Step7 Switch to Highly Endcapped or Polar-Embedded Column Step6->Step7 If tailing persists Step7->Success

Step-by-step troubleshooting workflow for resolving HPLC peak tailing of basic analytes.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Available at:[Link]

  • Bell, D. S. (2024). "Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes." Chromatography Online (LCGC International). Available at:[Link]

  • Siddiqui, F. A., et al. (2014). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." BioMed Research International. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Flatland: A Comparative Guide to Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate and Traditional Piperidine Scaffolds

A Senior Application Scientist's Perspective on Navigating Three-Dimensional Chemical Space for Modern Drug Discovery Introduction: The Imperative for Structural Innovation In the landscape of medicinal chemistry, the pi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating Three-Dimensional Chemical Space for Modern Drug Discovery

Introduction: The Imperative for Structural Innovation

In the landscape of medicinal chemistry, the piperidine ring is a scaffold of immense significance, recognized as one of the most frequently used heterocyclic structures in pharmaceuticals.[1][2] Its prevalence is a testament to its synthetic accessibility and favorable physicochemical properties.[1][2] However, the very ubiquity of this "flat" or mono-cyclic scaffold presents modern challenges: navigating a crowded patent landscape, overcoming predictable metabolic liabilities (such as oxidation at the carbons alpha to the nitrogen), and achieving higher target selectivity.[1][3]

This has catalyzed a strategic shift towards scaffolds that offer greater three-dimensionality, such as spirocycles.[4][5] This guide provides an in-depth, data-supported comparison between the traditional piperidine scaffold and a prominent example of a spirocyclic alternative: tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate . We will explore how the rigid, three-dimensional architecture of this spirocycle can translate into tangible improvements in drug-like properties, offering researchers a compelling alternative for lead optimization and the discovery of novel chemical entities.[4][5]

Structural and Conformational Analysis: A Tale of Two Topologies

The fundamental difference between a piperidine and a 5-azaspiro[3.4]octane lies in their topology. A piperidine is a simple six-membered monocyclic ring, while the azaspiro[3.4]octane features two rings—a five-membered azacyclopentane and a four-membered cyclobutane—joined by a single, shared spiro-carbon atom.

This distinction is not merely academic; it has profound implications for the molecule's shape, rigidity, and how it presents its functional groups for interaction with biological targets.[4][6]

dot graph TD { rankdir="LR"; node [shape=plaintext];

} Caption: 2D structures of a generic piperidine and the spirocyclic azaspirooctane.

The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, affording it significant flexibility. In contrast, the spirocyclic system is conformationally constrained.[6][7] This rigidity can be a powerful tool in drug design, as it "pre-organizes" the molecule's substituents into a specific spatial orientation, potentially reducing the entropic penalty upon binding to a target and leading to higher affinity and selectivity.[4][5]

Comparative Physicochemical Properties: The Data-Driven Advantage

The shift from a 2D-like piperidine to a 3D spirocycle has a measurable impact on key physicochemical properties that govern a molecule's "drug-likeness."[8] The most significant of these is the Fraction of sp3-hybridized carbons (Fsp3) , a metric directly correlated with a compound's three-dimensionality.[9]

An increased Fsp3 count, inherent to spirocycles, has been empirically linked to higher success rates in clinical development.[9] This is because higher Fsp3 values often lead to improved aqueous solubility, a more favorable metabolic profile, and better target selectivity.[4][9][10]

PropertyRepresentative Piperidine DerivativeRepresentative Azaspiro[3.4]octane DerivativeRationale for Difference
Fsp3 ~0.83 (for N-Boc-4-aminopiperidine)1.0 (for the core scaffold)The spirocyclic core is fully saturated, maximizing 3D character.
Calculated logP ~1.4~1.1 [11]Increased Fsp3 character generally correlates with reduced lipophilicity and improved solubility.[4][9]
Topological Polar Surface Area (TPSA) ~38.3 Ų~38.3 ŲThe primary amine and carbamate groups are the main contributors in both Boc-protected examples.
Conformational Rigidity Low (Flexible)High The spiro-fusion point locks the dual-ring system, restricting bond rotation.[6]

Impact on Pharmacological Profiles: From Physicochemistry to Biology

The structural and physicochemical advantages of the azaspiro[3.4]octane scaffold often translate into significant improvements in a compound's pharmacological profile.

Metabolic Stability

A common metabolic liability for piperidines is oxidation at the C-H bonds adjacent (alpha) to the nitrogen atom.[1] The rigid, sterically hindered structure of a spirocycle can shield these metabolically labile sites from cytochrome P450 enzymes, leading to enhanced metabolic stability and a longer half-life.[6] In one study, exchanging a morpholine (a piperidine isostere) for diverse azaspiro cycles led to improved metabolic stability.

Target Binding and Selectivity

The well-defined three-dimensional arrangement of functional groups on a spirocyclic scaffold allows for more precise and optimized interactions with protein binding pockets.[4] This can lead to increased potency and, critically, enhanced selectivity. By presenting substituents in unique vectors, spirocycles can engage with regions of a target that are inaccessible to flatter molecules, allowing for discrimination between closely related protein family members (e.g., kinase isoforms).[5] For instance, the introduction of a spirocyclic constraint in a GPR40 agonist resulted in a greater than 6-fold increase in potency and markedly enhanced off-target selectivity.[5][6]

dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Decision workflow for scaffold hopping to improve drug properties.

Synthetic Accessibility

While historically considered challenging, recent advances in synthetic chemistry have made spirocyclic building blocks like tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate increasingly accessible.[5][12] The synthesis often involves multi-step sequences, but the potential rewards in improved clinical success rates make it a valuable strategy in modern drug discovery.[4] The target compound and its derivatives are commercially available from various suppliers, facilitating their direct use in research programs.[13][14]

Experimental Protocols

To empirically validate the advantages of one scaffold over another, standardized in vitro assays are essential. Below are detailed protocols for two key experiments.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides quantitative data on metabolic stability, allowing for direct comparison between a piperidine-containing parent molecule and its spirocyclic analogue.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a test compound.

Materials:

  • Test compounds (Piperidine and Azaspiro[3.4]octane analogues)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination

  • Positive control (e.g., Verapamil)

  • 96-well incubation plate and analytical plate

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In the incubation plate, add 88 µL of the HLM working solution to each well.

  • Initiation: Add 2 µL of the 50 µM test compound stock (in DMSO) to the wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Start: Add 10 µL of the pre-warmed NADPH regenerating system to each well to start the reaction. The final test compound concentration is 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 100 µL of ice-cold ACN with the internal standard to the corresponding wells.

  • Sample Processing: Seal the plate, vortex for 10 minutes, and then centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an analytical plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate in vitro half-life: t½ = 0.693 / k

  • Calculate intrinsic clearance: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) [1]

dot graph { node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Experimental workflow for the HLM stability assay.

Protocol 2: LogD (Distribution Coefficient) Determination via Shake-Flask Method

This assay measures the lipophilicity of a compound at a physiological pH, a key predictor of its absorption and distribution properties.[15]

Objective: To determine the LogD value of a compound at pH 7.4.

Materials:

  • Test compounds

  • 1-Octanol (pre-saturated with PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • 10 mM DMSO stock solution of test compound

  • Vials, rotator, centrifuge

  • LC-MS for analysis

Procedure:

  • Preparation: Add 990 µL of PBS (pH 7.4) and 1000 µL of 1-octanol to a vial.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution of the test compound.

  • Equilibration: Cap the vial and mix on a rotator at room temperature for 1 hour to allow for partitioning between the two phases.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Sampling: Carefully take an aliquot from both the octanol and the aqueous (PBS) layers.

  • Analysis: Dilute the aliquots appropriately and determine the concentration of the compound in each phase (C_octanol and C_aqueous) by LC-MS.

Data Analysis:

  • Calculate the Distribution Coefficient (D): D = C_octanol / C_aqueous

  • Calculate LogD: LogD = log10(D)

Conclusion and Outlook

The traditional piperidine scaffold remains a workhorse in medicinal chemistry for its simplicity and reliability. However, to address the complex challenges of modern drug discovery—particularly the need for higher selectivity and improved ADME properties—researchers must look beyond the "flatland" of monocyclic rings.[4]

The tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate represents a compelling, synthetically accessible alternative that embodies the advantages of three-dimensional scaffolds.[13][14] Its inherent rigidity and increased Fsp3 character can lead to quantifiable improvements in metabolic stability, potency, and selectivity.[4][6] While the synthesis can be more complex than for simple piperidines, the potential return on investment—in the form of more robust clinical candidates and novel intellectual property—is substantial.[7] For researchers and drug development professionals aiming to overcome the limitations of traditional scaffolds, embracing the third dimension with structures like azaspiro[3.4]octane is not just an option, but a strategic imperative.

References

  • Scribd. Fsp3 and Drug Discovery Success. [Link]

  • CORE. The use of spirocyclic scaffolds in drug discovery. Published July 5, 2014. [Link]

  • PMC. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. [Link]

  • Books. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Published November 20, 2015.
  • Preprints.org. Application of fSP3 towards Non- Systemic Drug Discovery. Published August 29, 2023. [Link]

  • ACS Publications. Property-Based Drug Design Merits a Nobel Prize. Published June 28, 2024. [Link]

  • PubMed. Impact of Physicochemical Properties on Dose and Hepatotoxicity of Oral Drugs. Published June 18, 2018. [Link]

  • ResearchGate. Fsp 3 -Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery | Request PDF. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Published March 22, 2024. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Published April 23, 2024. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Published January 19, 2026. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChemLite. Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate. [Link]

  • Future Science. Experimental Lipophilicity for Beyond Rule of 5 Compounds. Published March 14, 2019. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • J Drug Res Dev. Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Published November 14, 2018. [Link]

  • PubChem. 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride. [Link]

  • RA Journals. Importance of Physicochemical Properties In Drug Discovery. (Review Article). Published February 19, 2015. [Link]

  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Published November 30, 2020. [Link]

  • PubChemLite. 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link]

  • PMC. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Published October 21, 2025. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Published March 10, 2023. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

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  • Frontiers. The role of physicochemical and topological parameters in drug design. Published July 8, 2024. [Link]

  • Google Patents. WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus. Published September 1, 2017.
  • PMC. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

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Comparative

Engineering Metabolic Resilience: A Comparative Guide to Azaspiro[3.4]octane Derivatives vs. Linear Amines

As drug discovery programs increasingly target complex biological pathways, the structural paradigms of lead optimization must evolve. The transition from planar, flexible molecules to rigid, three-dimensional architectu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the structural paradigms of lead optimization must evolve. The transition from planar, flexible molecules to rigid, three-dimensional architectures—often termed the "escape from flatland"—is a critical strategy for optimizing pharmacokinetic profiles 1. Linear alkyl amines, while synthetically accessible, frequently suffer from rapid metabolic degradation via cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance and short half-lives.

Conversely, spirocyclic scaffolds like azaspiro[3.4]octane have emerged as superior bioisosteres 2. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these rigid frameworks not only enhance receptor complementarity but fundamentally alter the molecule's metabolic fate [[1]](). This guide objectively compares the metabolic stability of azaspiro[3.4]octane derivatives against traditional linear amines, providing mechanistic insights and self-validating experimental protocols to guide your lead optimization campaigns.

Mechanistic Causality: Why Spirocycles Outperform Linear Amines

The superior metabolic profile of azaspiro[3.4]octane derivatives is not coincidental; it is governed by three distinct physicochemical mechanisms:

  • Steric Shielding of the Amine: Linear amines are highly flexible, allowing them to easily adopt conformations that fit into the active sites of metabolizing enzymes (e.g., CYP3A4, CYP2D6), facilitating rapid N-dealkylation and oxidation. The azaspiro[3.4]octane system introduces significant steric bulk and conformational rigidity around the nitrogen atom, physically obstructing the enzyme's access to the vulnerable α-carbons 3.

  • Modulation of Basicity (pKa) and Lipophilicity (LogD): The incorporation of spirocyclic centers, particularly those containing heteroatoms (e.g., 2-oxa-6-azaspiro[3.4]octane), exerts an inductive electron-withdrawing effect. This lowers the pKa of the amine, reducing its basicity at physiological pH 4. A lower pKa correlates with decreased binding affinity to phospholipid membranes and off-target proteins (like the hERG channel), while simultaneously lowering the distribution coefficient (LogD) to improve Lipophilic Ligand Efficiency (LipE) 5.

  • Redirection of Metabolic Pathways: By blocking the primary sites of CYP-mediated oxidation, spirocyclic amines force the metabolic machinery to seek alternative, often slower, degradation pathways, thereby extending the compound's half-life and lowering intrinsic clearance 2.

MetabolicPathways Linear Linear Amine (Flexible) CYP CYP450 Enzyme Active Site Linear->CYP High Affinity / Easy Access Spiro Azaspiro[3.4]octane (Rigid 3D) Steric Steric Shielding & Lowered pKa Spiro->Steric Structural Property Degradation Rapid N-dealkylation & Oxidation CYP->Degradation High Clearance Stability Metabolic Resilience (Extended Half-life) CYP->Stability Redirected Clearance Steric->CYP Blocked Access

Fig 1: Mechanistic divergence in CYP450 metabolism between linear amines and azaspiro[3.4]octanes.

Quantitative Data Comparison

To objectively evaluate the performance of these structural motifs, we compare the in vitro ADME properties of standard linear amines against their azaspiro[3.4]octane bioisosteres based on recent medicinal chemistry literature.

PropertyLinear Amines (e.g., Dipropylamine)Azaspiro[3.4]octane DerivativesMechanistic Causality / Advantage
Fraction sp3 ( Fsp3​ ) ~0.20 - 0.400.83 - 0.91 6Higher 3D complexity improves receptor complementarity and aqueous solubility.
Lipophilicity (LogD) High (Highly lipophilic)Lowered by up to -1.0 log units [[7]]()Heteroatom inclusion (e.g., oxa-spiro) reduces LogD, improving Lipophilic Ligand Efficiency.
Basicity (pKa) ~10.0 - 10.5~8.0 - 9.0Inductive electron-withdrawing effects of the spiro-center reduce basicity, mitigating hERG liability.
HLM Stability ( t1/2​ ) Short (< 15 min)Extended (> 30-60 min) 8Steric shielding of the α-carbon prevents rapid CYP450-mediated N-dealkylation.
Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be assessed using a rigorously controlled in vitro HLM assay. As an Application Scientist, I design this protocol as a self-validating system , incorporating internal standards and positive/negative controls to verify enzyme viability and analytical accuracy at every step.

Step 1: Preparation of Reagents & Validation Checks

  • Thaw Human Liver Microsomes (HLMs) on ice to preserve enzymatic activity.

  • Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality & Validation: Ensure the final DMSO concentration in the assay strictly does not exceed 0.1% (v/v). Higher concentrations of organic solvents act as competitive inhibitors for CYP450 enzymes, artificially inflating stability data.

Step 2: Incubation & Enzymatic Activation

  • Pre-incubate the compound/HLM mixture (protein concentration: 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Causality & Validation: Run parallel incubations without NADPH (negative control) to differentiate CYP-mediated metabolism from chemical instability or non-NADPH-dependent enzymatic degradation. Include Verapamil as a high-clearance positive control to validate batch enzyme activity.

Step 3: Time-Course Quenching

  • At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality & Validation: The organic solvent denatures the microsomal proteins, instantly halting enzymatic activity to ensure precise time-point accuracy. The internal standard normalizes downstream extraction recovery and LC-MS/MS ionization variances.

Step 4: LC-MS/MS Analysis & Data Calculation

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS, quantifying the peak area ratio of the parent compound to the internal standard.

  • Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

HLM_Assay Prep Prep Incubate 2. Incubation + NADPH at 37°C (Control: No NADPH) Prep->Incubate Quench 3. Quenching Ice-cold MeCN + Internal Std (Denatures Protein) Incubate->Quench Timepoints: 0, 5, 15, 30, 60 min Analyze 4. LC-MS/MS Quantify Parent/IS Ratio Quench->Analyze Data 5. Data Analysis Calculate CL_int & t_1/2 Analyze->Data

Fig 2: Self-validating Human Liver Microsome (HLM) stability assay workflow.

Case Study: SARS-CoV-2 3CL Protease Inhibitors

The practical impact of replacing linear or flexible amines with azaspiro[3.4]octane derivatives is perfectly illustrated in the recent optimization of SARS-CoV-2 3CL protease inhibitors. Researchers discovered that while early linear/flexible amine derivatives suffered from poor metabolic stability, incorporating a 6-oxa-2-azaspiro[3.4]octane moiety onto the amine side chain yielded a highly balanced, translatable profile.

Specifically, "Compound 9" maintained potent antiviral activity (IC50 = 8.37 nM) while demonstrating excellent metabolic stability in HLMs, with 58% of the parent compound remaining after 30 minutes of incubation 8. This structural modification successfully shielded the vulnerable amine from rapid first-pass metabolism without compromising the critical lipophilic interactions required for target binding.

Conclusion

The strategic replacement of linear amines with azaspiro[3.4]octane derivatives represents a masterclass in structure-based property optimization. By leveraging the rigid, three-dimensional geometry of spirocycles, medicinal chemists can systematically lower lipophilicity, modulate basicity, and introduce steric hindrance. As demonstrated by rigorous HLM assays and real-world drug discovery campaigns, these modifications effectively redirect metabolic clearance pathways, transforming rapidly degrading hits into metabolically resilient clinical candidates.

References
  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 - PMC. nih.gov.8

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. bldpharm.com. 1

  • 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide | Benchchem. benchchem.com. 4

  • 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene - EvitaChem. evitachem.com. 6

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. tandfonline.com. 5

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. chemrxiv.org. 2

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. nih.gov. 7

  • Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ) | Journal of Medicinal Chemistry - ACS Publications. acs.org.3

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Validation

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate vs spiro[3.3]heptane building blocks

A Comparative Guide to sp³-Rich Scaffolds: Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate vs. Spiro[3.3]heptane Building Blocks The modern drug discovery paradigm is heavily focused on "escaping flatland." Increa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to sp³-Rich Scaffolds: Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate vs. Spiro[3.3]heptane Building Blocks

The modern drug discovery paradigm is heavily focused on "escaping flatland." Increasing the fraction of sp³-hybridized carbons (Fsp³) in lead compounds has been statistically correlated with higher clinical success rates, improved aqueous solubility, and reduced off-target toxicity. Consequently, spirocyclic building blocks have transitioned from niche synthetic curiosities to foundational elements in medicinal chemistry.

This guide provides an objective, data-driven comparison between two highly relevant spirocyclic classes: the bifunctional tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate and the conformationally rigid spiro[3.3]heptane core.

The Rationale for Spirocyclic Incorporation

Planar aromatic rings (like benzene) and simple saturated heterocycles (like piperazine) often suffer from poor pharmacokinetic profiles due to strong intermolecular π-π stacking, which drives high crystal lattice energy and poor aqueous solubility.

  • Spiro[3.3]heptanes act as conformationally restricted, saturated bioisosteres of benzene and cyclohexane[1][2]. By forcing substituents into specific 3D spatial orientations (linear for 2,6-disubstitution; angular for 1,6-disubstitution), they maintain the required distance between pharmacophores while eliminating the metabolic liabilities of aromatic oxidation[3].

  • Azaspiro[3.4]octanes serve as multifunctional surrogates for piperazine and morpholine[4]. The spiro-fusion creates unique, non-planar exit vectors that allow medicinal chemists to probe deep, irregularly shaped binding pockets that traditional flat rings cannot access[4]. The specific derivative, tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate, offers orthogonal reactivity via a free primary amine and a Boc-protected secondary amine[5].

G Flat Planar Aromatics (High Lipophilicity) Spiro33 Spiro[3.3]heptane (Benzene Bioisostere) Flat->Spiro33 Structural Restriction Spiro34 Azaspiro[3.4]octane (Piperazine Surrogate) Flat->Spiro34 Vector Tuning ADME Enhanced ADME (High Fsp3, Solubility) Spiro33->ADME Reduces LogP Spiro34->ADME Improves Binding

Diagram 1: Bioisosteric replacement strategy utilizing spirocyclic scaffolds to improve ADME.

Physicochemical Profiling & Causality

When selecting between these scaffolds, the choice must be driven by the specific structural deficit of your current lead compound. Table 1 summarizes the comparative advantages of each system.

Table 1: Comparative Profiling of Spirocyclic Scaffolds vs. Traditional Motifs

PropertyTert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylateSpiro[3.3]heptane (e.g., 2,6-disubstituted)Traditional Planar Surrogate (e.g., Piperazine/Benzene)
Primary Role Bifunctional scaffold, piperazine surrogate[4]Conformationally restricted benzene bioisostere[2]Baseline structural motif
Fsp³ Character High (1.0 for the core)High (1.0 for the core)Low (0.0 for benzene)
Exit Vectors Tunable, non-linear (probes adjacent sub-pockets)Linear or angular depending on stereoisomer[1]Planar, linear (1,4) or angular (1,3)
Aqueous Solubility Enhanced (3D structure disrupts crystal lattice)Enhanced (disrupts π-π stacking)[3]Often poor (prone to aggregation)
Metabolic Stability Moderate to High (steric shielding of the amine)High (lacks benzylic/aromatic oxidation sites)[3]Variable (susceptible to CYP450 oxidation)

The Causality of Performance: The spiro[3.3]heptane core dramatically improves aqueous solubility not by adding polar surface area, but by increasing the entropic penalty of crystallization. Because the molecule is highly three-dimensional, it cannot pack tightly into a crystal lattice, lowering the melting point and increasing thermodynamic solubility[2]. Conversely, the azaspiro[3.4]octane improves target affinity by pre-organizing hydrogen-bond donors/acceptors into an active conformation, reducing the entropic penalty upon binding to the target protein[4].

Experimental Methodologies & Self-Validating Protocols

Working with highly hindered spirocycles requires optimized synthetic protocols. Standard coupling conditions (e.g., EDC/HOBt) often fail or result in poor yields due to the extreme steric bulk surrounding the spiro-carbon.

Protocol A: Orthogonal Functionalization of Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

This protocol leverages the differential reactivity of the free primary amine and the Boc-protected secondary amine[5].

Step 1: Amide Coupling at the Primary Amine Causality: HATU is selected over standard carbodiimides because the highly reactive HOAt ester intermediate overcomes the steric hindrance imposed by the adjacent spiro-center.

  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Add tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq)[5]. Stir for 4 hours at room temperature.

  • Self-Validation Checkpoint 1: Quench a 5 µL aliquot in 1 mL MeOH. Analyze via LC-MS. The protocol is validated to proceed only when the Total Ion Chromatogram (TIC) shows >95% consumption of the starting amine mass (m/z 227.1[M+H]+) and the appearance of the product mass.

Step 2: Boc Deprotection Causality: A 1:4 ratio of Trifluoroacetic acid (TFA) to Dichloromethane (DCM) is utilized to ensure rapid cleavage of the Boc group without promoting ring-opening or degradation of the strained spirocycle.

  • Concentrate the crude mixture from Step 1, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Resuspend the crude intermediate in DCM (0.1 M) and cool to 0 °C.

  • Add TFA dropwise to achieve a 20% v/v solution. Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 2: Perform TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material and the appearance of a baseline spot that stains intensely with Ninhydrin (indicating a free secondary amine) validates successful deprotection.

Protocol B: Buchwald-Hartwig Amination of Spiro[3.3]heptane Amines

Causality: Spiro[3.3]heptane amines are notoriously sluggish in SNAr reactions due to the steric shielding of the nucleophilic nitrogen. Palladium-catalyzed cross-coupling using a bulky, electron-rich ligand (e.g., RuPhos) is required to facilitate reductive elimination.

  • In a glovebox, charge a vial with the aryl halide (1.0 eq), the spiro[3.3]heptane amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and NaOtBu (2.0 eq).

  • Suspend in anhydrous Toluene (0.1 M) and seal the vial.

  • Heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint: Cool to room temperature, filter through a Celite plug, and analyze via GC-MS or LC-MS. The absence of the aryl halide peak validates the catalytic cycle's efficiency.

G Start Spirocyclic Building Block Coupling Amide Coupling (HATU) Targeting Free Amine Start->Coupling Check1 LC-MS Validation [M+H]+ Confirmation Coupling->Check1 Deprotect Boc Deprotection (TFA/DCM) Check1->Deprotect If >95% Conversion Check2 Ninhydrin Stain Baseline Spot Deprotect->Check2

Diagram 2: Self-validating experimental workflow for spirocyclic library synthesis.

Strategic Recommendations for Drug Developers

  • For Lead Optimization of Kinase Inhibitors: If your current lead utilizes a piperazine hinge-binder that suffers from poor cell permeability, substitute it with tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (post-deprotection). The tunable exit vectors often allow for novel interactions with the solvent-exposed regions of the kinase domain[4].

  • For Addressing Metabolic Liabilities: If a terminal phenyl ring in your lead is undergoing rapid CYP-mediated oxidation, replace it with a spiro[3.3]heptane core. This will preserve the spatial geometry required for hydrophobic pocket binding while completely removing the aromatic liability, inherently increasing the half-life of the compound[2][3].

Sources

Comparative

In vitro toxicity comparison of spirocyclic amine scaffolds

Title: In Vitro Toxicity Comparison of Spirocyclic Amine Scaffolds vs. Planar Amines: A Technical Guide for Hit-to-Lead Optimization As drug discovery programs increasingly target complex biological interfaces, the physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Toxicity Comparison of Spirocyclic Amine Scaffolds vs. Planar Amines: A Technical Guide for Hit-to-Lead Optimization

As drug discovery programs increasingly target complex biological interfaces, the physicochemical limitations of traditional planar amines (e.g., piperidines, piperazines) have become a significant bottleneck. High lipophilicity and basicity often lead to promiscuous off-target binding, manifesting as human ether-à-go-go-related gene (hERG) channel blockade and acute cytotoxicity[1].

To overcome these liabilities, medicinal chemists have pivoted toward spirocyclic amine bioisosteres (azaspirocycles). By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these 3D scaffolds offer a highly effective strategy to modulate pKa, reduce lipophilicity, and mitigate in vitro toxicity while preserving target affinity[2].

This guide provides a rigorous, data-driven comparison of spirocyclic amines against their planar counterparts, detailing the mechanistic causality behind their improved safety profiles and the self-validating protocols required to evaluate them.

The transition from flat rings to spirocyclic systems is not merely a structural novelty; it fundamentally alters the thermodynamic and electrostatic interactions between the drug and off-target proteins.

A. Abrogation of hERG Channel Blockade

The hERG potassium channel is the primary anti-target responsible for drug-induced long QT syndrome. The classic hERG pharmacophore consists of a basic amine flanked by lipophilic groups. When protonated at physiological pH, the amine forms strong π -cation interactions with Tyr652 and hydrophobic interactions with Phe656 within the channel's central cavity.

  • The Spirocyclic Advantage: Replacing a piperidine with a spirocycle (e.g., 2-azaspiro[3.3]heptane) alters the spatial trajectory (exit vector) of the substituents, introducing steric bulk that physically clashes with the hERG pore[3]. Furthermore, introducing heteroatoms into the spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane) exerts a strong electron-withdrawing inductive effect, significantly lowering the basicity (pKa) of the amine[4]. A lower pKa reduces the fraction of protonated molecules at pH 7.4, directly diminishing the π -cation interactions required for hERG blockade[5].

B. Reduction of Promiscuous Cytotoxicity

Planar, highly lipophilic amines tend to partition into lipid bilayers and intercalate into diverse hydrophobic pockets, leading to phospholipidosis and acute hepatotoxicity. By increasing the 3D character ( Fsp3​ ) and lowering the LogD, spirocyclic scaffolds reduce non-specific membrane accumulation and improve metabolic stability against cytochrome P450 (CYP) enzymes[1].

G piperidine Planar Amine (High pKa, Flat) herg_pore hERG Central Cavity (Phe656, Tyr652) piperidine->herg_pore Strong Pi-Cation & Hydrophobic Binding spiro Oxa-azaspirocycle (Lower pKa, 3D Bulk) spiro->herg_pore Steric Clash & Reduced Ionization

Fig 1: Mechanistic rationale for reduced hERG channel blockade by spirocyclic amine bioisosteres.

Quantitative Data Comparison

The following table synthesizes representative in vitro toxicity and physicochemical data comparing standard planar amines with their spirocyclic bioisosteres. Data reflects standardized hit-to-lead profiling conditions (pH 7.4).

Scaffold TypeRepresentative CoreExperimental pKaLogD (pH 7.4)hERG IC 50​ (µM)HepG2 Cytotoxicity IC 50​ (µM)Risk Profile
Planar Amine Piperidine9.5 - 10.22.5 - 3.0< 1.010 - 15High
Planar Amine Piperazine8.2 - 8.81.8 - 2.22.0 - 5.020 - 30Moderate
Spirocyclic 2-azaspiro[3.3]heptane8.5 - 8.91.2 - 1.6> 10.0> 50Low
Hetero-Spiro 2-oxa-6-azaspiro[3.3]heptane7.0 - 7.50.5 - 1.0> 30.0> 100Minimal

Note: The incorporation of the oxetane ring in 2-oxa-6-azaspiro[3.3]heptane dramatically reduces both pKa and lipophilicity, virtually eliminating hERG liability while maintaining target vector geometry[4].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible toxicity profiling, the following methodologies must be implemented as self-validating systems. Every assay must include internal controls to verify cellular responsiveness and assay sensitivity.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality: Radioligand binding assays (e.g., [3H]-astemizole displacement) cannot distinguish between channel states (open, closed, inactivated). Automated whole-cell patch-clamp directly measures the IKr​ current, providing a physiologically relevant assessment of state-dependent pore blockade.

  • Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG blockade).

  • Compound Application & Validation:

    • Negative Control: Perfuse with vehicle (0.1% DMSO) to establish baseline current rundown. Rundown must not exceed 15% over the recording period.

    • Positive Control: Perfuse with E-4031 (100 nM). Validation Check: E-4031 must inhibit the tail current by >80%. If this threshold is not met, the cell batch is discarded.

    • Test Compounds: Apply spirocyclic and planar analogs in a dose-response format (0.1 µM to 30 µM) for 5 minutes per concentration to reach steady-state block.

  • Data Analysis: Calculate the IC 50​ by fitting the normalized peak tail current against compound concentration using a four-parameter logistic equation.

Protocol B: Multiparametric High-Content Screening (HCS) for Cytotoxicity

Causality: Relying solely on ATP depletion (e.g., CellTiter-Glo) can yield false negatives if a compound induces mitochondrial stress without immediate lysis. HCS captures a holistic toxicity profile by simultaneously measuring nuclear morphology, mitochondrial health, and membrane integrity.

  • Cell Seeding: Seed HepG2 (human hepatoma) cells in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with compounds (1 µM to 100 µM) for 72 hours.

    • Positive Control: Chlorpromazine (50 µM) to induce phospholipidosis and acute cytotoxicity.

  • Multiplexed Staining:

    • Add Hoechst 33342 (1 µg/mL) to quantify nuclear condensation (apoptosis).

    • Add TMRM (Tetramethylrhodamine methyl ester, 100 nM) to measure mitochondrial membrane potential ( ΔΨm​ ).

    • Add TO-PRO-3 (1 µM) to assess plasma membrane permeability (necrosis).

  • Imaging & Validation: Image plates using an automated confocal high-content imager. Validation Check: The Chlorpromazine control must show a >70% reduction in TMRM intensity and a >50% increase in TO-PRO-3 positive cells.

  • Analysis: Generate multi-parametric IC 50​ curves. Spirocyclic compounds typically show flat curves (no toxicity) up to 100 µM, whereas planar amines exhibit sharp drops in TMRM fluorescence followed by nuclear condensation.

G cluster_assays In Vitro Toxicity Profiling start Planar Amine Hit (High hERG/Tox) design Bioisosteric Replacement (Spirocyclic Amines) start->design synth Library Synthesis (Azaspirocycles) design->synth herg Automated Patch-Clamp (hERG IC50) synth->herg cyto High-Content Screening (HepG2 Cytotoxicity) synth->cyto adme Microsomal Stability (HLM/RLM) synth->adme lead Optimized Lead (Low Tox, High Fsp3) herg->lead cyto->lead adme->lead

Fig 2: Hit-to-lead workflow integrating spirocyclic bioisosteric replacement and toxicity profiling.

Conclusion

The strategic replacement of planar amines with spirocyclic scaffolds is a highly validated approach to rescue chemical series plagued by hERG liability and cytotoxicity. By leveraging the geometric constraints and inductive effects of systems like 2-oxa-6-azaspiro[3.3]heptane, drug developers can systematically engineer out toxicity while maintaining the basicity vectors required for target engagement.

References

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, Taylor & Francis.[Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Zheng, Y., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, PMC.[Link]

  • Kirichok, A. A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.[Link]

Sources

Validation

Validating stereochemistry of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate enantiomers

Comprehensive Guide to Validating the Stereochemistry of tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Enantiomers Executive Summary & Scientific Context The integration of spirocyclic scaffolds into medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Validating the Stereochemistry of tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Enantiomers

Executive Summary & Scientific Context

The integration of spirocyclic scaffolds into medicinal chemistry has revolutionized the development of conformationally restricted bioisosteres. Specifically, tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 2044714-40-9) serves as a highly valuable, patent-busting bioisostere for traditional piperidine and pyrrolidine rings[1][2]. By altering the spatial exit vectors of substituents, this azaspiro[3.4]octane core fundamentally modifies physicochemical properties, basicity, and receptor binding profiles[3][4].

However, the introduction of the primary amine at the C8 position creates a critical chiral center. Because biological targets are inherently chiral, assigning the absolute configuration (AC) of these enantiomers is a mandatory Quality Attribute in drug development. This guide objectively compares the leading analytical methodologies for stereochemical validation, providing researchers with field-proven workflows and the causality behind each experimental choice.

Comparative Analysis of Validation Methodologies

As a Senior Application Scientist, I evaluate analytical methods based on sample economy, phase-appropriateness, and molecular compatibility. Aliphatic spirocyclic amines present unique challenges: they often present as oils (complicating X-ray crystallography) and lack strong UV-Vis chromophores (rendering Electronic Circular Dichroism ineffective).

A. Vibrational Circular Dichroism (VCD)

The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[5]. Because tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate lacks a UV-chromophore near the chiral center, VCD is the premier non-destructive choice. It relies on the inherent vibrational modes of the molecular skeleton, comparing experimental spectra against Density Functional Theory (DFT) calculations to assign the absolute configuration[6]. Self-Validating Mechanism: VCD protocols demand the analysis of both purified enantiomers. The resulting spectra must be exact mirror images (equal magnitude, opposite sign). This internal symmetry check validates the spectral assignment and eliminates artifacts[6].

B. Nuclear Magnetic Resonance (NMR) via Mosher’s Amides

The Causality: When VCD instrumentation is unavailable, chemical derivatization using Mosher's acid chloride (MTPA-Cl) is the standard[7]. We specifically choose MTPA over MPA because the trifluoromethyl group allows for orthogonal validation using 19 F NMR. 19 F NMR is highly sensitive to the diastereomeric environment and is free of background signals, bypassing the complex overlapping multiplets typical of spirocyclic aliphatic protons in 1 H NMR[8]. Self-Validating Mechanism: The protocol requires parallel derivatization with both (R)- and (S)-MTPA-Cl. The absolute configuration is deduced from the systematic sign distribution of the chemical shift differences ( Δδ=δS​−δR​ ), ensuring internal consistency across multiple atomic positions[7].

C. Single-Crystal X-Ray Diffraction (SCXRD)

The Causality: SCXRD utilizing the anomalous dispersion of X-rays (Flack parameter) is the definitive gold standard. However, the spirocyclic Boc-protected amine is highly flexible and rarely forms suitable single crystals natively. It mandates the destructive synthesis of heavy-atom salts (e.g., hydrobromide salts of the C8 amine) and relies heavily on stochastic crystallization success.

D. Quantitative Method Comparison
Analytical MethodTurnaround TimeSample RequirementConfiguration OutputDestructive?Primary Use Case for Spirocycles
Chiral SFC/HPLC 1-2 Days< 1 mgRelative / ee%NoInitial separation & purity validation
VCD Spectroscopy 3-5 Days5-10 mgAbsoluteNoNon-crystalline oils, aliphatic scaffolds
Mosher's NMR 2-3 Days2-5 mgAbsoluteYesRapid AC assignment via standard NMR
SCXRD 1-4 Weeks10-50 mgAbsoluteNoHighly crystalline heavy-atom salts
Note: While SCXRD itself is non-destructive, the required salt-formation step chemically alters the sample.
Logical Workflows & Decision Matrices

DecisionTree A Racemic tert-Butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate B Chiral SFC / HPLC Separation A->B C Enantiopure Fractions (>98% ee) B->C D Physical State? C->D E Solid / Crystalline D->E F Oil / Amorphous D->F G Single-Crystal X-Ray Diffraction (Heavy Atom Salt) E->G Direct 3D H VCD Spectroscopy (Compare with DFT) F->H Non-destructive I Mosher's Amide NMR (Δδ Analysis) F->I Derivatization

Fig 1: Decision matrix for selecting stereochemical validation methods for spirocyclic amines.

Step-by-Step Experimental Protocols
Protocol 1: VCD-Based Absolute Configuration Assignment

This protocol ensures high signal-to-noise ratios while compensating for the conformational flexibility of the azaspiro[3.4]octane ring.

  • Enantiomeric Purification: Resolve the racemic tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate using Chiral SFC (e.g., Chiralpak IG column, CO 2​ /MeOH gradient) to achieve >98% ee.

  • Sample Preparation: Dissolve 8.0 mg of the pure enantiomer in 150 µL of CDCl 3​ (an IR-transparent solvent in the mid-IR region). Load the solution into a BaF 2​ cell with a 100 µm path length.

  • Spectral Acquisition: Acquire the IR and VCD spectra using a VCD spectrometer (e.g., 4 cm −1 resolution, 8 hours of accumulation to ensure a high signal-to-noise ratio). Repeat for the opposite enantiomer to validate mirror-image symmetry.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., OPLS4), followed by geometry optimization and frequency calculations using DFT at the B3LYP/6-311G(d,p) level.

  • Data Synthesis: Overlay the Boltzmann-weighted theoretical VCD spectra with the experimental data. Calculate the Enantiomeric Similarity Index (ESI) to definitively assign the (R) or (S) configuration.

Protocol 2: Mosher's Amide NMR Derivatization

This method utilizes the anisotropic shielding of the MTPA phenyl ring to deduce the spatial arrangement of the spirocyclic core.

MosherWorkflow A Enantiopure Amine (Unknown AC) B Derivatization with MTPA-Cl A->B C (R)-MTPA Amide B->C (R)-MTPA-Cl D (S)-MTPA Amide B->D (S)-MTPA-Cl E Acquire 1H & 19F NMR C->E D->E F Calculate Δδ (S-R) E->F G Assign Absolute Configuration F->G

Fig 2: Workflow for assigning absolute configuration using Mosher's amide NMR derivatization.

  • Parallel Aliquoting: Transfer 2.0 mg of the enantiopure C8-amine into two separate, flame-dried NMR tubes (Tube A and Tube B).

  • In-Situ Reaction Setup: Add 0.5 mL of anhydrous CDCl 3​ , 5 µL of anhydrous triethylamine, and a catalytic crystal of DMAP to each tube.

  • Chiral Derivatization:

    • To Tube A, add 3.0 equivalents of (R)-(-)-MTPA-Cl.

    • To Tube B, add 3.0 equivalents of (S)-(+)-MTPA-Cl.

    • Causality note: Reacting an (R)-reagent with an unknown amine creates a diastereomer distinct from the (S)-reagent reaction, allowing NMR differentiation[7][8].

  • Incubation: Shake the tubes and allow the reaction to proceed at room temperature for 2 hours directly in the NMR tubes.

  • Data Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra. The 19 F spectra will immediately confirm reaction completion via the shift of the CF 3​ peak.

  • Δδ Calculation: Calculate Δδ

    δS​−δR​ for the protons on the spirocyclic skeleton (e.g., the C7 and C4 protons). Map the positive and negative Δδ values onto the Mosher model to assign the absolute stereochemistry of the C8 position.
References
  • Chemical Substance Information for tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate. NextSDS. Available at:[Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ResearchGate. Available at:[Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at:[Link]

  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. ResearchGate. Available at: [Link]

Sources

Comparative

Benchmarking binding affinity of azaspiro[3.4]octane-containing ligands

An essential paradigm shift in modern drug discovery is the "escape from flatland"—the transition from highly flexible, two-dimensional heterocycles to conformationally restricted, three-dimensional spirocycles. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential paradigm shift in modern drug discovery is the "escape from flatland"—the transition from highly flexible, two-dimensional heterocycles to conformationally restricted, three-dimensional spirocycles. Among these, the azaspiro[3.4]octane scaffold has emerged as a premier bioisostere for traditional rings like piperidine, morpholine, and piperazine [1].

This guide provides an objective, data-driven benchmarking of azaspiro[3.4]octane-containing ligands against their traditional counterparts. By evaluating physicochemical properties, binding kinetics, and target-specific affinities, we aim to equip medicinal chemists and pharmacologists with actionable insights for lead optimization.

The Mechanistic Advantage of Azaspiro[3.4]octanes

The substitution of a piperidine or piperazine ring with an azaspiro[3.4]octane framework fundamentally alters the thermodynamic profile of ligand-target binding.

Traditional saturated heterocycles exist in dynamic equilibrium between multiple chair and boat conformations. Upon binding to a target protein, the ligand must adopt a single bioactive conformation, incurring a significant entropic penalty ( ΔS ) . Conversely, azaspiro[3.4]octanes are conformationally locked. This pre-organization pays the entropic cost upfront during synthesis, often resulting in a superior free energy of binding ( ΔG ) driven by enhanced association rates ( kon​ ).

Furthermore, the spirocyclic core alters the electron density of the basic amine. The increased s -character of the adjacent spiro-carbon subtly reduces the pKa​ of the nitrogen compared to piperidine. This shift improves membrane permeability (LogD) and reduces off-target liabilities, such as hERG inhibition and cardiotoxicity, which are often driven by highly basic amines [3].

Table 1: Physicochemical Benchmarking of Core Scaffolds

Data represents generalized computational and experimental averages for unsubstituted core scaffolds.

Core ScaffoldCalculated pKa​ 3D Character ( Fsp3​ )Conformational EntropyPrimary Exit Vector Angle
Piperidine ~10.0 - 10.5Moderate (0.83)High (Flexible)~180° (para-like)
Piperazine ~9.8 / 5.6Moderate (0.83)High (Flexible)~180° (para-like)
2-Azaspiro[3.4]octane ~9.2 - 9.5High (1.00)Low (Rigid)~135° (Angular)
2-Oxa-6-azaspiro[3.4]octane ~8.5 - 8.8High (1.00)Low (Rigid)~135° (Angular)

Experimental Methodologies: Self-Validating Protocols

To accurately benchmark the performance of azaspiro[3.4]octane ligands, standard equilibrium assays (like IC50​ determinations) are insufficient. The rigid nature of spirocycles primarily impacts binding kinetics. Therefore, Surface Plasmon Resonance (SPR) is the gold standard for this comparison.

Protocol A: SPR Kinetic Benchmarking ( kon​ , koff​ , Kd​ )

Causality: SPR decouples the thermodynamic affinity ( Kd​ ) into its kinetic components. This reveals whether a spirocyclic ligand achieves higher affinity through a faster association rate (due to pre-organization) or a slower dissociation rate (due to optimal shape complementarity in the binding pocket).

  • Surface Preparation & Immobilization:

    • Step: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., CK2α kinase or stabilized M4 GPCR) to a density of 2000–3000 Resonance Units (RU).

    • Self-Validation: Immobilize a reference protein (or perform a blank mock activation) on Flow Cell 1 to serve as an in-line reference for non-specific binding subtraction.

  • Buffer Preparation & Solvent Correction:

    • Step: Prepare running buffer (e.g., HBS-EP+) supplemented with exactly 2% DMSO to match ligand solubility requirements.

    • Self-Validation: Run a DMSO calibration curve (1.5% to 2.5% DMSO) prior to ligand injection to correct for bulk refractive index shifts caused by minute solvent mismatches.

  • Multi-Cycle Kinetic Injections:

    • Step: Inject the azaspiro[3.4]octane ligand and the piperidine control in a 5-point dose-response series (e.g., 0.1x to 10x the estimated Kd​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Step: Allow a 60-second association phase and a 300-second dissociation phase.

  • Data Analysis:

    • Step: Double-reference the sensorgrams (subtracting Flow Cell 1 and buffer-only injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow N1 1. Target Immobilization (Amine Coupling) N3 3. Kinetic Injection (Multi-cycle Kinetics) N1->N3 N2 2. Ligand Preparation (Azaspiro vs Piperidine) N2->N3 N4 4. Sensorgram Analysis (Solvent Correction) N3->N4 N5 5. Parameter Extraction (kon, koff, Kd) N4->N5

SPR workflow for benchmarking binding kinetics of spirocyclic ligands.
Protocol B: In Vitro Microsomal Stability ( Clint​ )

Causality: Replacing piperidine with an azaspirocycle often blocks highly susceptible sites of Cytochrome P450-mediated α -carbon oxidation. This assay quantifies the resulting improvement in metabolic half-life.

  • Incubation Setup: Mix 1 µM of the test ligand with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Self-Validation (Controls): Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. If Verapamil is not depleted by >80% at 30 minutes, the microsomal batch is metabolically compromised and the assay must be rejected.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ).

Case Studies in Target Binding

The theoretical advantages of azaspiro[3.4]octanes translate directly into measurable pharmacological superiority across diverse target classes.

Case Study 1: Muscarinic M4 Receptor Agonists

Developing selective agonists for the M4 receptor is notoriously difficult due to the high sequence homology of the orthosteric binding site across M1-M5 subtypes. Traditional flexible amines often result in pan-muscarinic activation. However, the incorporation of a 2-azaspiro[3.4]octane core provides a rigidified vector that precisely engages the M4 sub-pocket, yielding highly selective M4 agonists with robust central nervous system penetration [2].

Pathway L Azaspiro[3.4]octane Agonist R Muscarinic M4 Receptor L->R High Affinity G Gi/o Protein Activation R->G Conformational Shift AC Adenylyl Cyclase Inhibition G->AC Alpha Subunit cAMP Decreased cAMP AC->cAMP Downstream

Pharmacological signaling pathway of M4 receptor activation by spirocycles.
Case Study 2: CK2α Kinase Inhibition

In kinase targeting, the linker region connecting the hinge-binding motif to the allosteric pocket dictates selectivity. Benchmarking studies have shown that replacing a flexible pentyl or piperidine linker with a 6-azaspiro[3.4]octane-2-amine linker imparts strict directionality. This rigidification forces the molecule into the optimal geometry for CK2α binding, preventing the entropic loss associated with flexible linkers and drastically improving the Kd​ [4].

Table 2: Comparative Binding Affinity Data

Representative benchmarking data demonstrating the shift from flexible rings to spirocycles.

Target SystemLigand Framework kon​ ( M−1s−1 ) koff​ ( s−1 )Affinity ( Kd​ / Ki​ )Biological Outcome
M4 GPCR Piperidine analog 1.2×105 0.050 416 nMPoor selectivity, partial agonism
M4 GPCR 2-Azaspiro[3.4]octane 4.8×105 0.011 23 nMHigh M4 selectivity, full agonism
CK2α Kinase Piperidine-linked 8.0×104 0.020 250 nMPromiscuous kinase binding
CK2α Kinase 6-Azaspiro[3.4]octane 2.5×105 0.006 24 nMHighly selective CK2α targeting

Conclusion

Benchmarking data unequivocally supports the integration of azaspiro[3.4]octane modules in modern drug design. By trading synthetic complexity for conformational rigidity, these ligands overcome the entropic penalties of traditional flat heterocycles. The result is a consistent enhancement in binding kinetics ( kon​ ), superior target selectivity, and optimized physicochemical properties that translate to safer, more efficacious preclinical candidates.

References

  • "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery", ResearchGate.
  • "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists", ACS Medicinal Chemistry Letters.
  • "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic", ChemRxiv.
  • "Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting", bioRxiv.

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

Introduction Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is a highly specialized Boc-protected spirocyclic diamine widely utilized as a building block in advanced medicinal chemistry and drug discovery. Due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is a highly specialized Boc-protected spirocyclic diamine widely utilized as a building block in advanced medicinal chemistry and drug discovery. Due to its specific physicochemical properties—combining a basic primary amine with a lipophilic spirocyclic core—strict adherence to operational safety and Resource Conservation and Recovery Act (RCRA) disposal protocols is mandatory. This guide provides drug development professionals with a self-validating framework for the safe handling, accumulation, and disposal of this compound.

Physicochemical Profile and Mechanistic Hazard Analysis Understanding the chemical structure is critical for predicting reactivity and determining appropriate waste streams. The primary aliphatic amine moiety acts as a Brønsted base. Upon contact with physiological moisture (e.g., sweat, tear film), it induces localized pH elevations, leading to saponification of epidermal lipids and subsequent skin and eye irritation[1]. Furthermore, the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's membrane permeability, increasing the risk of systemic absorption and transient central nervous system depression following acute exposure[1].

Table 1: Quantitative Data and Hazard Classifications

Property / ClassificationValue / DesignationCausality / Implication
CAS Number 2044714-40-9Unique regulatory identifier for chemical inventory tracking[1].
Molecular Weight 226.32 g/mol Low MW facilitates rapid dissolution in organic waste matrices.
Molecular Formula C12H22N2O2High nitrogen content requires incineration with NOx scrubbers.
Skin Irritation (H315) Category 2Basic amine causes localized lipid disruption; requires nitrile PPE[1].
Eye Irritation (H319) Category 2ADirect contact causes severe irritation; requires splash goggles[1].
STOT SE 3 (H336) Category 3Lipophilicity aids inhalation/absorption; mandates fume hood use[1].

Waste Segregation Logic and Routing Chemical waste must never be disposed of in regular trash or municipal sewer systems unless explicitly neutralized and cleared by local regulations[2]. Under EPA Subpart K regulations for academic and industrial laboratories, waste must be accumulated at or near the point of generation[3]. Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is classified as an unlisted hazardous waste. Its disposal route is dictated by the solvent matrix used during synthesis or purification. Because the compound contains nitrogen, its thermal destruction (incineration) generates nitrogen oxides (NOx). Therefore, it must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with appropriate emission scrubbers[4].

WasteRouting Start Waste Generation: Boc-Protected Spirocyclic Amine SolventCheck Primary Solvent Matrix? Start->SolventCheck Aqueous Aqueous Waste (Requires pH Adjustment) SolventCheck->Aqueous Water/Buffer Organic Organic Waste Stream SolventCheck->Organic Organic Solvents Disposal RCRA-Compliant Accumulation & Licensed Incineration Aqueous->Disposal If contaminated >1% HalogenCheck Halogenated Solvents Present? (e.g., DCM, Chloroform) Organic->HalogenCheck NonHalo Non-Halogenated Organic Waste (Standard Route) HalogenCheck->NonHalo No (e.g., MeOH, EtOAc) Halo Halogenated Organic Waste (Segregated Route) HalogenCheck->Halo Yes (e.g., DCM) NonHalo->Disposal Halo->Disposal

Decision matrix for routing tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate waste.

Step-by-Step Methodology: RCRA-Compliant Waste Accumulation and Disposal To ensure a self-validating system, each step in the disposal process includes a verification check to confirm regulatory compliance and operational safety.

Step 1: Point-of-Generation Segregation

  • Action: Determine the solvent matrix of the reaction mixture containing the spirocyclic amine.

  • Causality: Halogenated solvents (e.g., dichloromethane) require different incineration temperatures and scrubber setups than non-halogenated solvents (e.g., ethyl acetate). Mixing them increases disposal costs and environmental risk.

  • Verification: Check the experimental notebook. If halogenated solvents were used at any point, route to the "Halogenated Organic" stream.

Step 2: Containerization and Secondary Containment

  • Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume[3].

  • Causality: The basic nature of the amine can degrade certain low-density plastics over time. Secondary containment prevents catastrophic environmental release in the event of primary vessel failure[3].

  • Verification: Visually inspect the container for stress fractures and ensure the cap is securely tightened (the EPA "closed container rule" mandates caps be on unless actively adding waste)[5].

Step 3: GHS and EPA Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list the primary constituents (e.g., "Non-Halogenated Solvent, tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate").

  • Causality: Unidentified waste (unknowns) poses severe risks to waste handlers and requires expensive analytical profiling before disposal.

  • Verification: Cross-reference the label contents with the laboratory inventory system to ensure 100% mass balance accountability.

Step 4: Central Accumulation Area (CAA) Transfer and Manifesting

  • Action: Transfer the full container to the facility's CAA within the regulatory time limit (typically 90, 180, or 270 days depending on generator status). Engage a certified waste broker to profile and manifest the waste for transport to a TSDF[4].

  • Causality: Strict adherence to accumulation time limits is a primary focus of EPA inspections and prevents the degradation of stored chemicals[3].

  • Verification: The Environmental Health and Safety (EHS) officer must sign the Uniform Hazardous Waste Manifest, verifying that the waste codes match the chemical profile.

Step-by-Step Methodology: Emergency Spill Response Workflow In the event of an accidental release, immediate and methodical action is required to mitigate exposure and environmental contamination.

Step 1: Evacuation and Hazard Assessment

  • Action: Immediately clear personnel from the immediate vicinity. Assess the spill volume. If the spill exceeds 1 liter or occurs outside a fume hood, trigger the facility's hazardous materials (HAZMAT) response protocol.

  • Verification: Confirm all personnel are accounted for and the laboratory doors are secured to prevent unauthorized entry.

Step 2: PPE Donning

  • Action: Don double nitrile gloves, a chemical-resistant apron, and tightly fitting splash goggles.

  • Causality: The spirocyclic core facilitates rapid dermal penetration; double gloving provides a crucial breakthrough-time buffer against organic solvents carrying the amine.

Step 3: Chemical Neutralization and Containment

  • Action: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use sawdust. Carefully apply a dilute, weak acid (e.g., 5% acetic acid or citric acid solution) to the spill area.

  • Causality: Sawdust is combustible and can ignite due to the heat of neutralization. The weak acid protonates the free primary amine, converting it into a highly water-soluble, less volatile, and less irritating ammonium salt.

  • Verification: Use pH indicator paper on the residual liquid to confirm the pH has been neutralized to approximately 6.5 - 7.5.

Step 4: Collection and Profiling

  • Action: Scoop the absorbed, neutralized mixture using non-sparking polypropylene tools and place it into a wide-mouth HDPE waste container. Seal and label as "Hazardous Spill Debris - Contains neutralized spirocyclic amine."

  • Verification: Ensure the exterior of the waste container is wiped down with a damp cloth to remove any residual contamination before transferring it to the CAA.

References

  • NextSDS Database. "tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate Chemical Substance Information." NextSDS.[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com.[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." US EPA.[Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

As a Senior Application Scientist, I understand that handling bifunctional building blocks like Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate requires more than just a cursory glance at a safety data sheet. To e...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling bifunctional building blocks like Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate requires more than just a cursory glance at a safety data sheet. To ensure both the integrity of your synthetic workflows and the absolute safety of your laboratory personnel, we must approach chemical handling through a mechanistic lens.

Below is your comprehensive, self-validating operational guide for handling this specific spirocyclic amine.

Chemical Profile & Mechanistic Hazard Assessment

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 2044714-40-9) is a highly valuable scaffold in drug discovery, offering unique conformational rigidity as a bioisostere for piperidines and pyrrolidines. However, its bifunctional nature—a lipophilic Boc-protected secondary amine paired with a highly reactive, free primary amine—dictates its specific hazard profile [1].

The Causality of the Hazards:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The free primary amine at the 8-position is highly nucleophilic and basic. Upon contact with biological tissues, it can rapidly saponify lipids in the stratum corneum or the ocular surface, leading to immediate cellular damage and irritation [1].

  • H336 (STOT SE 3 - Drowsiness/Dizziness): The bulky tert-butyl group (Boc) provides steric hindrance and stability [4], but it also significantly increases the molecule's overall lipophilicity. If fine crystalline dust or volatile fractions are inhaled, this lipophilicity facilitates rapid transport across the blood-brain barrier, resulting in central nervous system (CNS) depression [3].

Table 1: Quantitative Physicochemical & Hazard Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 2044714-40-9Use for precise inventory and waste tracking.
Molecular Weight 226.32 g/mol Critical for precise stoichiometric calculations [2].
Storage Temperature 2–8°CPrevents thermal degradation and oxidation of the free amine.
Skin Irritation Category 2 (H315)Mandates strict dermal barrier protection (Nitrile/Neoprene).
Eye Irritation Category 2A (H319)Mandates chemical splash goggles; safety glasses are insufficient.
CNS Depression Category 3 (H336)Absolute requirement for handling within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The specific basicity and lipophilicity of this compound require targeted barrier materials.

Table 2: Required PPE Specifications

PPE CategoryMaterial SpecificationScientific Justification
Hand Protection Nitrile (≥0.11 mm thickness)Nitrile offers superior resistance to basic amines compared to latex. Self-Validation: Inflate gloves manually before donning to check for micro-tears.
Eye Protection ANSI Z87.1 Chemical GogglesProtects against airborne dust particles and micro-splashes that standard safety glasses allow through the sides [3].
Body Protection Flame-Resistant (FR) Lab CoatMitigates static discharge risks when transferring dry powders, preventing potential ignition of organic dust.
Respiratory N95/P100 (If outside hood)Only required during spill cleanup outside engineering controls to prevent H336 CNS effects.

Operational Workflow & Handling Protocols

Every step in your protocol must be a self-validating system to ensure safety and chemical integrity.

Step 1: Environmental Preparation & Validation

  • Action: Turn on the chemical fume hood and check the digital monitor.

  • Validation: The face velocity must read between 0.5 m/s (100 fpm) and 0.6 m/s (120 fpm) .

  • Physical Check: Tape a small piece of tissue to the bottom of the sash. It must pull steadily inward. If it flutters outward or hangs still, abort the operation.

Step 2: Reagent Retrieval & Equilibration

  • Action: Remove the sealed vial from 2–8°C storage.

  • Validation: Allow the vial to sit in a desiccator at room temperature for 30 minutes before opening. Opening a cold vial introduces atmospheric moisture, which degrades the primary amine via side reactions and makes weighing inaccurate.

Step 3: Material Transfer & Weighing

  • Action: Use a grounded, anti-static metal spatula to transfer the solid. Avoid plastic spatulas.

  • Validation: Weigh the material directly into a pre-tared reaction vessel with a sealable septum. This minimizes the time the free amine is exposed to ambient air and reduces the risk of aerosolizing the powder (mitigating H336 exposure).

Emergency Response & Decontamination

  • Dermal Exposure (H315): Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not use acidic solutions to "neutralize" the amine on the skin, as the exothermic acid-base reaction will cause thermal burns.

  • Powder Spill: Do not sweep dry powder, as this aerosolizes the compound. Gently cover the spill with damp absorbent pads (using water or a mild solvent like ethanol), collect the pads into a sealable hazardous waste bag, and wipe the area with a dilute 1% acetic acid solution to neutralize residual trace amines.

Waste Disposal Plan

Because the Boc group requires acidic conditions (e.g., TFA or HCl) for eventual deprotection, your downstream waste streams will likely be highly acidic and contain reactive amine salts.

  • Segregation: Do not mix amine-containing waste with halogenated solvents unless strictly necessary for the reaction. Keep aqueous acidic waste separate from organic waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste: Contains Basic Amines and Boc-derivatives. Toxic/Irritant."

  • Quenching: Ensure any unreacted primary amine in the waste stream is fully quenched (neutralized) before sealing the waste carboy to prevent off-gassing and pressure buildup.

Process Flow Visualization

G N1 1. Cold Storage Retrieval (2-8°C, Argon Atmosphere) N2 2. PPE Verification (Nitrile, Goggles, FR Coat) N1->N2 N3 3. Fume Hood Validation (Face Velocity ≥0.5 m/s) N2->N3 N4 4. Synthetic Application (Amidation / Alkylation) N3->N4 N5 5. Waste Segregation (Quench Unreacted Amines) N4->N5 N6 6. EH&S Disposal (Incineration Protocol) N5->N6

Figure 1: Safe handling and operational workflow for Boc-protected spirocyclic amines.

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